m-PEG14-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C34H63NO18 |
|---|---|
Molecular Weight |
773.9 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C34H63NO18/c1-39-6-7-41-10-11-43-14-15-45-18-19-47-22-23-49-26-27-51-30-31-52-29-28-50-25-24-48-21-20-46-17-16-44-13-12-42-9-8-40-5-4-34(38)53-35-32(36)2-3-33(35)37/h2-31H2,1H3 |
InChI Key |
ICNVTALDZVWSIK-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG14-NHS Ester for Researchers and Drug Development Professionals
Introduction to m-PEG14-NHS Ester
This compound is a monodisperse polyethylene glycol (PEG) derivative that serves as a critical tool in bioconjugation and drug development. It is a heterobifunctional linker composed of three key components:
-
m-PEG (methoxy-PEG): A methoxy-capped polyethylene glycol chain. The "14" in its name denotes a precise chain of 14 ethylene glycol units. This hydrophilic polymer chain is known to enhance the solubility and stability of conjugated molecules, reduce immunogenicity, and improve pharmacokinetic profiles.
-
NHS ester (N-hydroxysuccinimide ester): A highly reactive functional group that selectively forms stable amide bonds with primary amines (-NH₂) found on biomolecules such as proteins, peptides, and antibodies.
This combination makes this compound a versatile reagent for PEGylation, a process that covalently attaches PEG chains to molecules of interest. A significant application of this linker is in the construction of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[1][2]
Core Function and Mechanism of Action
The primary function of this compound is to act as a covalent linker, enabling the PEGylation of various substrates.
Mechanism of Amine Coupling:
The conjugation reaction is initiated by the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3][4] The reaction is most efficient in a neutral to slightly basic pH range (7.2-8.5), where the primary amines are sufficiently deprotonated and nucleophilic.[5]
A critical competing reaction is the hydrolysis of the NHS ester in an aqueous solution, which also increases with pH. Therefore, careful control of reaction conditions is essential for optimal conjugation efficiency.
Physicochemical and Reactivity Data
While specific kinetic data for this compound is not extensively published, the following tables summarize its general properties and the known reactivity and stability of similar PEG-NHS ester compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₄H₆₃NO₁₈ | |
| Molecular Weight | 773.86 g/mol | |
| Appearance | White to off-white solid or viscous oil | - |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
Table 2: Reactivity and Stability Data for NHS Esters
| Parameter | Condition | Value | Reference |
| Optimal Reaction pH | Amine Conjugation | 7.2 - 8.5 | |
| Half-life of Hydrolysis | pH 7.0, 0°C | 4 - 5 hours | |
| Half-life of Hydrolysis | pH 8.6, 4°C | 10 minutes | |
| Half-life of Hydrolysis | pH 7.4 (Branched PEG-NHS) | > 120 minutes | |
| Half-life of Hydrolysis | pH 9.0 (Branched PEG-NHS) | < 9 minutes |
Key Applications
The properties of this compound make it suitable for a range of applications in research and drug development.
-
Protein and Peptide PEGylation: Enhances the therapeutic properties of protein and peptide drugs by increasing their half-life, solubility, and stability, while reducing their immunogenicity.
-
Antibody-Drug Conjugate (ADC) Development: Used as a linker to attach cytotoxic drugs to antibodies, leveraging the PEG spacer to improve the ADC's pharmacokinetic properties.
-
PROTAC Synthesis: Acts as a linker in PROTACs, connecting the two targeting ligands. The length and hydrophilicity of the PEG chain are critical for optimizing the ternary complex formation and subsequent target protein degradation.
-
Surface Modification: Used to modify the surfaces of nanoparticles, liposomes, and medical devices to reduce non-specific protein binding and improve biocompatibility.
Experimental Protocols
Below are detailed protocols for common applications of this compound.
Protocol for Protein PEGylation
This protocol describes the general procedure for conjugating this compound to a protein containing accessible primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of Protein: Dissolve the protein to a concentration of 1-10 mg/mL in the Conjugation Buffer. Ensure the buffer is free of primary amines like Tris or glycine.
-
Reagent Preparation: Immediately before use, bring the vial of this compound to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.
-
Calculation of Reagent Amount: To achieve a sufficient degree of labeling, a molar excess of the PEG reagent is required. A 20-fold molar excess is a common starting point for labeling 1-10 mg/mL of an antibody.
-
Conjugation Reaction: Add the calculated volume of the 10 mM this compound stock solution to the protein solution. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted this compound.
-
Purification: Remove excess, unreacted this compound and byproducts by using a desalting column, dialysis, or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer.
-
Characterization and Storage: Analyze the PEGylated protein using SDS-PAGE and/or mass spectrometry to determine the degree of PEGylation. Store the final conjugate under conditions optimal for the unmodified protein.
Protocol for Small Molecule Modification (PROTAC Synthesis)
This protocol outlines the modification of an amine-containing small molecule, a common step in PROTAC synthesis.
Materials:
-
Amine-containing small molecule (e.g., E3 ligase ligand with an amine handle)
-
This compound
-
Anhydrous organic solvent (e.g., DMF, DCM, DMSO)
-
Base (e.g., DIPEA, TEA)
-
LC-MS or TLC for reaction monitoring
Procedure:
-
Dissolution: Dissolve the amine-containing small molecule in an anhydrous organic solvent.
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a base such as DIPEA (1.5-2.0 equivalents) to the solution.
-
Addition of PEG Reagent: Add this compound (typically 1.0-1.2 equivalents) to the reaction mixture while stirring.
-
Reaction and Monitoring: Stir the reaction at room temperature for 3-24 hours. Monitor the progress of the reaction by LC-MS or TLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction if necessary. The crude product can be purified using standard organic synthesis techniques such as flash column chromatography to isolate the PEGylated small molecule.
Visualizations: Workflows and Mechanisms
Protein PEGylation Workflow
Caption: A typical experimental workflow for protein PEGylation.
PROTAC Mechanism of Action
Caption: The mechanism of action for a PROTAC molecule.
References
An In-depth Technical Guide to m-PEG14-NHS Ester: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, applications, and handling of m-PEG14-NHS ester, a versatile tool in bioconjugation and targeted protein degradation. The information is intended to support researchers in the effective use of this reagent in their experimental workflows.
Core Properties of this compound
This compound is a monofunctional polyethylene glycol (PEG) derivative containing 14 ethylene glycol units, capped with a methoxy group at one terminus and an N-hydroxysuccinimidyl (NHS) ester at the other. The NHS ester moiety provides reactivity towards primary amines, making it a valuable reagent for covalently attaching PEG chains to proteins, peptides, and other biomolecules.
A summary of its key quantitative properties is presented in the table below.
| Property | Value |
| Molecular Weight | 773.86 g/mol |
| Chemical Formula | C₃₄H₆₃NO₁₈ |
Applications in Bioconjugation and Targeted Protein Degradation
The primary application of this compound lies in its ability to modify biomolecules through a process known as PEGylation. The NHS ester reacts with primary amino groups (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2] This process is widely employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.
More recently, PEG linkers like this compound have become critical components in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The PEG linker in a PROTAC connects the target-binding ligand to the E3 ligase-binding ligand, and its length and composition are crucial for the formation of a productive ternary complex.
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound.
Protocol for Protein Labeling with this compound
This protocol describes a general procedure for the covalent modification of a protein, such as an antibody (IgG), with this compound. The extent of labeling can be controlled by adjusting the molar ratio of the PEG reagent to the protein.
Materials:
-
This compound
-
Protein to be labeled (e.g., IgG)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
-
Quenching buffer (e.g., Tris-buffered saline, TBS, or glycine solution)
Procedure:
-
Preparation of Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.
-
Preparation of this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM). The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions, so stock solutions should not be stored.
-
Labeling Reaction:
-
Bring the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Add a calculated molar excess of the this compound solution to the protein solution. A 20-fold molar excess is a common starting point for labeling IgG. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching the Reaction (Optional): To stop the reaction, a quenching buffer containing primary amines can be added.
-
Purification: Remove unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.
-
Storage: Store the purified PEGylated protein under conditions optimal for the unmodified protein.
General Workflow for PROTAC Synthesis using a PEG Linker
This section outlines a generalized synthetic workflow for constructing a PROTAC using an amine-functionalized PEG linker, which can be prepared from this compound. This is a multi-step process that involves the sequential coupling of the target-binding ligand (warhead) and the E3 ligase ligand to the PEG linker.
Key Steps:
-
Functionalization of the PEG Linker: If starting with this compound, one end can be reacted with a molecule containing a primary amine to form a stable amide bond, leaving the other end available for further modification. Alternatively, bifunctional PEG linkers with orthogonal reactive groups are often used.
-
First Coupling Reaction: One of the ligands (either the warhead or the E3 ligase ligand) containing a reactive functional group (e.g., a carboxylic acid) is coupled to one end of the bifunctional PEG linker. Standard peptide coupling reagents like HATU and DIPEA are commonly used for this step.
-
Deprotection: If the other end of the PEG linker is protected with a protecting group (e.g., a Boc group on an amine), this group is removed to allow for the second coupling reaction.
-
Second Coupling Reaction: The second ligand is then coupled to the deprotected end of the PEG-ligand intermediate to form the final PROTAC molecule.
-
Purification: The final PROTAC product is purified using techniques such as flash column chromatography or high-performance liquid chromatography (HPLC).
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
References
The Hydrophilic PEG Spacer in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG), a process known as PEGylation, has become a cornerstone strategy in the development of biotherapeutics.[1][2] By acting as a hydrophilic spacer, PEG linkers fundamentally alter the physicochemical properties of conjugated molecules, leading to significant improvements in their therapeutic performance.[1][3] This guide provides an in-depth exploration of the core principles of PEG spacers, their quantitative impact on bioconjugate properties, and detailed protocols for their application.
Core Concepts: The Multifaceted Advantages of PEG Spacers
Polyethylene glycol is a non-toxic, non-immunogenic, and highly water-soluble polymer composed of repeating ethylene oxide units.[4] When used as a linker in bioconjugation, it imparts a range of beneficial properties that address common challenges in drug development.
Key Benefits of PEGylation:
-
Enhanced Solubility and Stability: PEG's hydrophilic nature is crucial for increasing the water solubility of hydrophobic drugs and biomolecules, which can mitigate aggregation issues. The flexible PEG chain also provides a protective hydrophilic shield around the molecule, enhancing its stability against enzymatic degradation and harsh chemical conditions.
-
Prolonged Circulation Half-Life: By increasing the hydrodynamic radius of the conjugated molecule, PEGylation reduces its renal clearance rate. This "stealth" effect also masks the molecule from uptake by the reticuloendothelial system, leading to a significantly longer circulation time in the bloodstream and allowing for reduced dosing frequency.
-
Reduced Immunogenicity: The PEG spacer can mask immunogenic epitopes on the surface of therapeutic proteins or peptides, reducing the risk of an immune response and the formation of anti-drug antibodies.
-
Improved Pharmacokinetics: The culmination of these effects leads to a more favorable pharmacokinetic profile, with improved drug exposure and better tissue distribution. In cancer therapy, this can enhance the Enhanced Permeability and Retention (EPR) effect, leading to greater accumulation of the drug in tumor tissues.
While PEGylation offers numerous advantages, it is important to note potential challenges such as the possibility of reduced biological activity due to steric hindrance and the potential for pre-existing anti-PEG antibodies in some patients, which can lead to accelerated blood clearance.
Quantitative Impact of PEG Spacers
The decision to employ a PEG spacer is driven by measurable improvements in a bioconjugate's performance. The length and architecture (linear or branched) of the PEG chain are critical parameters that are optimized to achieve the desired therapeutic profile.
| Parameter | Unmodified Molecule | PEGylated Bioconjugate | Rationale for Improvement |
| Solubility | Low to Moderate | High | The hydrophilic ethylene glycol units form hydrogen bonds with water, increasing the overall solubility of the conjugate. |
| Plasma Half-Life | Short (minutes to hours) | Extended (hours to days) | Increased hydrodynamic size reduces renal filtration and clearance by the mononuclear phagocyte system. |
| Immunogenicity | Potential for high immunogenicity | Significantly Reduced | The PEG chain sterically masks antigenic sites on the biomolecule's surface. |
| Proteolytic Stability | Susceptible to degradation | Increased Resistance | The PEG spacer hinders the approach of proteolytic enzymes to the protein or peptide core. |
Table 1: Comparative effects of PEGylation on key biopharmaceutical parameters.
| PEG Molecular Weight (kDa) | Effect on Hydrodynamic Radius | Impact on In Vivo Half-Life | Key Consideration |
| 5 | Modest Increase | Significant extension over native protein | Often used for smaller proteins and peptides. |
| 20 | Substantial Increase | Dramatically prolonged circulation time | A balance between increased half-life and potential reduction in activity. |
| 40 (Branched) | Very Large Increase | Maximized half-life | Branched PEGs offer a greater steric shield and are often more effective at reducing immunogenicity. |
Table 2: Influence of PEG size on the pharmacokinetic properties of a model therapeutic protein.
Visualizing Key Processes in Bioconjugation
Diagrams created using the DOT language provide clear visual representations of complex workflows and biological principles.
The "Stealth Effect" of PEGylation is a critical concept, illustrating how the PEG spacer protects a therapeutic protein from degradation and immune recognition.
The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate (ADC) using a maleimide-functionalized PEG spacer.
Experimental Protocols
Precise and reproducible experimental methods are essential for successful bioconjugation. The following is a generalized protocol for the PEGylation of a protein with available lysine residues using an NHS-ester functionalized PEG.
Protocol: Lysine-Targeted PEGylation of a Model Protein using NHS-Ester-PEG
1. Materials:
-
Model Protein (e.g., Lysozyme)
-
mPEG-Succinimidyl Carboxymethyl Ester (mPEG-SCM), 5 kDa
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium Bicarbonate Buffer (100 mM, pH 8.5)
-
TCEP (tris(2-carboxyethyl)phosphine) solution
-
Size-Exclusion Chromatography (SEC) system
-
SDS-PAGE analysis equipment
2. Procedure:
-
Protein Preparation:
-
Dissolve the model protein in PBS at a concentration of 5 mg/mL.
-
If disulfide bonds need to be reduced to expose reactive thiols for an alternative conjugation strategy, add TCEP to a final concentration of 1 mM and incubate for 30 minutes at room temperature. For lysine conjugation, this step is omitted.
-
-
PEGylation Reaction:
-
Adjust the pH of the protein solution to 8.0-8.5 by adding the sodium bicarbonate buffer. This pH facilitates the reaction between the NHS ester and the primary amines of lysine residues.
-
Dissolve the mPEG-SCM in the reaction buffer immediately before use.
-
Add the mPEG-SCM solution to the protein solution at a 5-fold molar excess. The optimal ratio may need to be determined empirically.
-
Allow the reaction to proceed for 1 hour at room temperature with gentle stirring.
-
-
Purification:
-
Stop the reaction by adding a quenching agent like Tris buffer.
-
Purify the PEGylated protein from unreacted PEG and protein using a pre-equilibrated SEC column.
-
Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.
-
-
Characterization:
-
Analyze the collected fractions using SDS-PAGE to confirm the increase in molecular weight, indicating successful PEGylation.
-
Characterize the extent of PEGylation (number of PEG chains per protein) using techniques such as MALDI-TOF mass spectrometry.
-
Assess the biological activity of the PEGylated protein using a relevant in vitro assay and compare it to the unmodified protein.
-
This guide provides a foundational understanding of the critical role hydrophilic PEG spacers play in modern bioconjugation. By leveraging their unique properties, researchers and drug developers can significantly enhance the therapeutic potential of a wide range of biomolecules.
References
A Technical Guide to the Core Principles of Protein PEGylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, peptide, or other biomolecule, is a cornerstone of modern biopharmaceutical development. This strategic modification enhances the therapeutic properties of proteins by improving their stability, solubility, and pharmacokinetic profiles. First introduced in the 1970s and leading to the first FDA-approved PEGylated drug in 1990, this technology has become instrumental in optimizing the efficacy and safety of numerous protein-based drugs.
The core benefits of PEGylation are extensive and impactful. By increasing the hydrodynamic volume of a protein, PEGylation significantly reduces its renal clearance, thereby prolonging its circulation half-life. The flexible, hydrophilic PEG chains form a protective layer around the protein, shielding it from proteolytic enzymes and reducing its immunogenicity and antigenicity. This "stealth" effect minimizes recognition by the immune system, allowing for sustained therapeutic action and a reduced dosing frequency, which in turn enhances patient compliance.
This guide provides an in-depth overview of the fundamental principles of protein PEGylation, covering the underlying chemistry, experimental methodologies, and analytical techniques essential for successful bioconjugation.
Core Principles of PEGylation
The efficacy of PEGylation is rooted in the unique physicochemical properties of the PEG polymer and its interaction with the conjugated protein and the biological environment.
-
The Polyethylene Glycol (PEG) Polymer: PEG is a synthetic, hydrophilic polymer composed of repeating ethylene oxide units. It is recognized for being biocompatible, non-toxic, and non-immunogenic, making it an ideal choice for clinical applications. PEGs are available in various molecular weights and structures, including linear and branched forms. Early PEGylation efforts utilized linear PEGs, while modern approaches often employ branched PEGs, which can offer enhanced stability and greater shielding effects.
-
Mechanism of Pharmacokinetic Enhancement: The attachment of PEG chains fundamentally alters the protein's properties in several key ways:
-
Increased Hydrodynamic Size: The covalent attachment of PEG increases the apparent size of the protein in solution. This larger size exceeds the threshold for renal filtration, significantly slowing its clearance from the body and extending its circulating half-life.
-
Steric Hindrance and Shielding: The PEG chains form a hydrated, flexible cloud around the protein's surface. This physical barrier, or steric hindrance, provides protection against degradation by proteolytic enzymes and shields antigenic epitopes from the host's immune system, thereby reducing immunogenicity.
-
Improved Solubility and Stability: As a highly hydrophilic polymer, PEG can enhance the solubility of proteins, which is particularly beneficial for molecules prone to aggregation. This modification also contributes to the protein's overall stability against denaturation under various environmental conditions.
-
The Chemistry of Protein PEGylation
The covalent conjugation of PEG to a protein is achieved by reacting a chemically activated PEG derivative with specific functional groups on the protein's surface. The strategy has evolved from non-specific to highly controlled, site-specific methods.
Generations of PEGylation:
-
First-Generation PEGylation: This approach involves the random conjugation of PEG to multiple reactive sites on a protein, most commonly the primary amine groups of lysine residues. While effective, this often results in a heterogeneous mixture of PEGylated isomers, some of which may have reduced biological activity due to PEG attachment near the active site.
-
Second-Generation PEGylation: To overcome the limitations of the first generation, site-specific PEGylation methods were developed. These techniques aim to attach PEG at a specific, predetermined site on the protein, leading to a homogeneous product with preserved biological activity and optimized pharmacokinetic properties.
Commonly Targeted Amino Acid Residues: The choice of conjugation chemistry depends on the available reactive functional groups on the protein. Typical target amino acids include:
-
Lysine: The ε-amino group of lysine is a common target due to its nucleophilicity and surface accessibility.
-
Cysteine: The thiol group of a free cysteine residue is highly reactive and allows for very specific conjugation, as free cysteines are relatively rare in proteins.
-
N-terminus: The α-amino group at the N-terminus of a protein can be selectively targeted under specific pH conditions.
-
Carboxylic Acids: The carboxyl groups of aspartic and glutamic acid can also be targeted for PEGylation.
Activated PEG Reagents and Linkages: The PEG polymer must be "activated" with a reactive functional group to enable its covalent attachment to the protein. The choice of activated PEG determines the type of chemical bond formed.
Caption: Common PEGylation reaction chemistries.
Quantitative Impact of PEGylation
The effects of PEGylation are quantifiable and demonstrate a significant enhancement of a protein's therapeutic properties. The tables below summarize the typical impact on key parameters.
Table 1: Effect of PEGylation on Protein Pharmacokinetics
| Protein | PEG Size (kDa) | Fold Increase in Half-Life | Reference |
| Interferon-α2a | 40 (branched) | ~10-fold | |
| Granulocyte-Colony Stimulating Factor (G-CSF) | 20 (linear) | ~5 to 11-fold | |
| Adenosine Deaminase (ADA) | 5 (linear) | ~100-fold | |
| L-Asparaginase | 5 (linear) | ~5-fold |
Table 2: Physicochemical Changes Induced by PEGylation
| Property | Change upon PEGylation | Rationale |
| Hydrodynamic Radius | Increases significantly | Addition of large, hydrated PEG chains. |
| Molecular Weight (SDS-PAGE) | Apparent MW increases substantially | The PEG-protein conjugate migrates slower than expected based on MW alone due to the large hydrodynamic size. |
| Solubility | Generally increases | PEG is a highly hydrophilic polymer. |
| Immunogenicity | Generally decreases | Steric shielding of epitopes by the PEG chains. |
| Proteolytic Stability | Increases | Steric hindrance prevents access of proteases to the protein backbone. |
| Biological Activity | May decrease | Potential for steric hindrance at the protein's active or binding site; site-specific PEGylation mitigates this. |
Experimental Protocols
Successful PEGylation requires careful optimization of reaction conditions and subsequent purification and analysis. Below are generalized protocols for a common PEGylation reaction and its analysis.
Protocol 1: Amine-Reactive PEGylation of a Model Protein (e.g., BSA)
This protocol describes a standard procedure for conjugating an N-hydroxysuccinimide (NHS) ester-activated PEG to primary amines (lysine residues and the N-terminus) of a protein.
Materials:
-
Model Protein (e.g., Bovine Serum Albumin, BSA)
-
Amine-Reactive PEG-NHS Ester (e.g., mPEG-NHS, MW 20 kDa)
-
Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4 (must be amine-free)
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) column
-
Dialysis tubing or centrifugal concentrators
Procedure:
-
Protein Preparation: Prepare a solution of BSA at a concentration of 5-10 mg/mL in the reaction buffer (0.1 M PBS, pH 7.4). Ensure the buffer is free of primary amines (like Tris) which would compete in the reaction.
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution. The NHS ester is susceptible to hydrolysis, so it should be dissolved just prior to addition to the protein solution.
-
PEGylation Reaction:
-
Calculate the required amount of PEG-NHS ester. A 5- to 20-fold molar excess of PEG to protein is a common starting point for optimization.
-
Slowly add the dissolved PEG-NHS ester to the stirring protein solution. The final concentration of the organic solvent (DMSO/DMF) should ideally be less than 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. Incubation time is a key parameter for optimization.
-
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM. The primary amines in the quenching buffer will react with any excess PEG-NHS ester, stopping the reaction. Incubate for 30 minutes.
-
Purification of the PEGylated Protein:
-
Separate the PEGylated protein from unreacted PEG and protein using a suitable chromatography technique. Size-Exclusion Chromatography (SEC) is often effective as it separates molecules based on their hydrodynamic size. The PEGylated protein will elute earlier than the unmodified protein.
-
Collect fractions and monitor the elution profile by measuring UV absorbance at 280 nm.
-
-
Buffer Exchange and Concentration: Pool the fractions containing the purified PEGylated protein. Perform buffer exchange into a suitable storage buffer and concentrate the sample using dialysis or centrifugal concentrators.
Protocol 2: Characterization by SDS-PAGE
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique to verify the successful attachment of PEG to the protein.
Procedure:
-
Prepare an appropriate percentage polyacrylamide gel (e.g., 4-12% gradient gel) to resolve high molecular weight species.
-
Prepare samples for loading:
-
Unmodified protein (control)
-
Crude reaction mixture (post-quenching)
-
Purified PEGylated protein fractions
-
-
Mix each sample with loading buffer containing SDS and a reducing agent (if desired) and heat as required.
-
Load the samples onto the gel and run the electrophoresis until the dye front reaches the bottom.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Analysis: The PEGylated protein will appear as a band (or smear, depending on heterogeneity) with a significantly higher apparent molecular weight compared to the unmodified protein. The increase in size on the gel will be much larger than the actual molecular weight of the attached PEG due to the polymer's large hydrodynamic radius.
Workflow and Characterization
A systematic workflow is crucial for producing and verifying a PEGylated protein. This involves the reaction itself, purification of the product, and comprehensive analytical characterization to ensure the final product meets the required specifications.
Caption: General experimental workflow for protein PEGylation.
Key Analytical Techniques for Characterization:
-
Size-Exclusion Chromatography (SEC): Used for both purification and analysis, SEC separates molecules by size. It can effectively separate PEGylated conjugates from unreacted protein and free PEG, and can also be used to assess the presence of aggregates.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on hydrophobicity and can be used to resolve different PEGylated species.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are powerful tools for confirming the precise mass of the PEGylated protein, thereby determining the degree of PEGylation (the number of PEG chains attached per protein).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the PEGylated protein and confirm the site of conjugation.
Conclusion
Protein PEGylation is a robust and highly effective strategy for improving the therapeutic value of biopharmaceuticals. By extending circulation half-life, enhancing stability, and reducing immunogenicity, PEGylation addresses many of the inherent challenges associated with protein-based drugs. A thorough understanding of the core principles—from the chemistry of conjugation to the methods of purification and characterization—is essential for the successful development of well-defined, safe, and effective PEGylated therapeutics. As the field advances, new PEG architectures and more precise, site-specific conjugation chemistries will continue to refine this powerful technology, further expanding its application in drug development.
Navigating the Solubility Landscape of m-PEG14-NHS Ester: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of m-PEG14-NHS ester, a critical reagent in bioconjugation and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Aimed at researchers, scientists, and drug development professionals, this document offers a comprehensive overview of solubility in dimethyl sulfoxide (DMSO) and various aqueous buffers, alongside detailed experimental protocols and visual workflows to ensure optimal handling and application of this versatile molecule.
Introduction to this compound
This compound is a heterobifunctional crosslinker featuring a methoxy-terminated polyethylene glycol (PEG) chain of 14 ethylene glycol units and an amine-reactive N-hydroxysuccinimide (NHS) ester. The PEG linker imparts hydrophilicity, enhances bioavailability, and provides a flexible spacer arm, while the NHS ester enables covalent conjugation to primary amines on proteins, peptides, and other biomolecules. A thorough understanding of its solubility is paramount for the successful design and execution of experiments, ensuring reproducibility and the desired therapeutic effect.
Solubility Profile
The solubility of this compound is a critical parameter for its effective use. Generally, PEG-NHS esters are readily soluble in organic solvents like DMSO and can be subsequently diluted into aqueous buffers. However, the stability of the NHS ester in aqueous media is a crucial consideration due to its susceptibility to hydrolysis.
Solubility in DMSO
This compound exhibits high solubility in anhydrous dimethyl sulfoxide (DMSO). It is common practice to prepare concentrated stock solutions in DMSO, which can be stored for short periods at low temperatures. Based on supplier information for similar compounds, solubilities of at least 100 mg/mL are achievable. For this compound, it is recommended to prepare stock solutions shortly before use to minimize potential degradation.
Solubility in Aqueous Buffers
While the PEG chain enhances water solubility, the overall aqueous solubility of m-PEG-NHS esters can be limited and is highly dependent on the buffer composition and pH. Direct dissolution in aqueous buffers can be challenging. The recommended procedure is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then slowly dilute the solution with the desired aqueous buffer. The final concentration of the organic solvent should be kept to a minimum (typically below 10%) to avoid adverse effects on protein stability and reaction efficiency.
The NHS ester moiety is prone to hydrolysis in aqueous solutions, a reaction that is accelerated at higher pH values. This competing reaction reduces the efficiency of the desired conjugation to primary amines. Therefore, aqueous solutions of this compound should always be prepared fresh before use.
Table 1: Quantitative Solubility Data for Similar PEG-NHS Esters
While specific quantitative solubility data for this compound is not widely published, the following table provides data for analogous compounds, which can serve as a useful reference.
| Compound | Solvent | Approximate Solubility |
| Mal-(PEG)n-NHS Ester | Water and many aqueous buffers | ~10 mM[1] |
| m-PEG-NHS ester (various MW) | Water | 10 mg/mL |
| m-PEG-NHS ester (various MW) | DMSO | 10 mg/mL |
Note: Solubility in aqueous buffers can be influenced by salt concentration, with higher salt concentrations potentially decreasing solubility.[1] It is also important to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended reaction.[2][3][4]
Table 2: Stability of NHS Esters in Aqueous Solution
The stability of the NHS ester is critical for successful conjugation. The rate of hydrolysis is highly dependent on pH and temperature.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Experimental Protocols
Protocol for Preparing a Stock Solution in DMSO
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Dissolution: Add anhydrous DMSO to the desired concentration (e.g., 10-50 mg/mL).
-
Mixing: Vortex the solution until the compound is completely dissolved.
-
Storage: If not for immediate use, the DMSO stock solution can be stored for short periods. A supplier datasheet suggests that a solution in DMSO is stable for 2 weeks at 4°C and 6 months at -80°C. However, for optimal reactivity, fresh preparation is always recommended.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines a reliable method for determining the equilibrium solubility of this compound in a chosen aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Microcentrifuge
-
UV-Vis Spectrophotometer and quartz cuvettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of a Standard Curve:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Create a series of standard solutions by diluting the stock solution in the chosen aqueous buffer.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax), which is typically around 260 nm for the NHS ester.
-
Plot a standard curve of absorbance versus concentration.
-
-
Preparation of Saturated Solutions:
-
In separate vials, add an excess amount of this compound to a known volume of the aqueous buffer.
-
Ensure a visible excess of the solid compound is present.
-
-
Equilibration:
-
Seal the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
-
Phase Separation:
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Measure the absorbance of the filtered supernatant using the UV-Vis spectrophotometer.
-
Use the standard curve to determine the concentration of the dissolved this compound. This concentration represents the equilibrium solubility in the tested buffer.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.
References
An In-depth Technical Guide to m-PEG14-NHS Ester: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG14-NHS ester is a monodispersed polyethylene glycol (PEG) derivative that plays a crucial role in modern bioconjugation and drug development. This heterobifunctional linker consists of a methoxy-terminated PEG chain with 14 ethylene glycol units, providing excellent hydrophilicity and biocompatibility. One end of the PEG chain is capped with a stable methoxy group, while the other is activated with an N-hydroxysuccinimide (NHS) ester. This NHS ester functionality allows for the efficient and specific covalent attachment to primary amines (-NH2) on proteins, peptides, antibodies, and other biomolecules, forming stable amide bonds.[1][2] Its defined chain length ensures batch-to-batch consistency, a critical factor in therapeutic applications.
A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[4] The PEG linker in a PROTAC connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the PEG chain, such as that in this compound, are critical for the proper formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use and characterization, and a visualization of its application in a PROTAC synthesis workflow.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are essential for its handling, storage, and successful application in various experimental procedures.
Physical Properties
| Property | Value | Source(s) |
| Molecular Weight | 773.86 g/mol | |
| Chemical Formula | C34H63NO18 | |
| Appearance | White to off-white solid or viscous liquid | |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Readily soluble in water. | |
| Storage Conditions | Store at -20°C, desiccated. Avoid moisture. |
Chemical Properties
| Property | Description | Source(s) |
| Purity | Typically >90% to >98% | |
| Reactivity | The N-hydroxysuccinimide (NHS) ester group reacts specifically with primary amines (-NH2) to form stable amide bonds. This reaction is most efficient at a pH range of 7.2-8.5. | |
| Hydrolysis | The NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with higher pH. The half-life of NHS esters is approximately 4-5 hours at pH 7 and 0°C, but decreases to about 10 minutes at pH 8.6 and 4°C. | |
| Moisture Sensitivity | Highly sensitive to moisture. It is crucial to handle the reagent in a dry environment and allow it to equilibrate to room temperature before opening to prevent condensation. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, including a general protein conjugation protocol, a procedure for the synthesis of a PROTAC, and methods for its characterization.
Protocol 1: General Protein Conjugation
This protocol describes the general procedure for conjugating this compound to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL.
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification column (e.g., gel filtration or desalting column).
Procedure:
-
Buffer Exchange: Ensure the protein is in the appropriate amine-free reaction buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). It is recommended to not prepare stock solutions for long-term storage due to the hydrolysis of the NHS ester.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume to maintain protein solubility.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted this compound.
-
Purification: Remove excess, unreacted this compound and byproducts by purifying the protein conjugate using a desalting or gel filtration column.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to observe the shift in molecular weight, and determine the degree of labeling using appropriate analytical techniques.
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines a common strategy for synthesizing a PROTAC where the this compound links a target protein-binding ligand (Warhead-NH2) and an E3 ligase ligand (E3 Ligand-COOH).
Step 1: Amide Coupling of E3 Ligase Ligand to this compound
-
Reaction Setup: Dissolve the E3 ligase ligand with a carboxylic acid handle (E3 Ligand-COOH, 1.0 eq) and an amine-terminated PEG linker (H2N-PEG14-m, 1.1 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Activation: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Coupling: Monitor the reaction by LC-MS. Upon completion, the reaction mixture is typically worked up by dilution with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts.
-
Purification: The crude product (E3 Ligand-PEG14-m) is purified by flash column chromatography.
Step 2: Activation of the Terminal Carboxylic Acid of the PEG Linker
-
The purified E3 Ligand-PEG14-COOH is then activated to an NHS ester. This can be achieved by reacting it with N-hydroxysuccinimide in the presence of a carbodiimide such as EDC.
Step 3: Final Coupling to the Warhead
-
Reaction: The activated E3 Ligand-PEG14-NHS ester is then reacted with the warhead containing a primary amine (Warhead-NH2) in a suitable solvent like DMF with a base such as DIPEA.
-
Purification: The final PROTAC molecule is purified using preparative HPLC to yield the desired product.
Protocol 3: Characterization of this compound
1. Purity Determination by HPLC:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a Charged Aerosol Detector (CAD) is recommended. CAD is particularly useful as PEGs lack a strong chromophore.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a typical mobile phase system.
-
Procedure: A sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The purity is determined by integrating the peak area of the main compound relative to any impurity peaks in the chromatogram.
2. Structural Confirmation by 1H-NMR:
-
Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
-
Procedure: A sample of this compound is dissolved in the deuterated solvent. The 1H-NMR spectrum is acquired.
-
Analysis: The characteristic peaks for the PEG repeating units (-OCH2CH2-) are typically observed around 3.6 ppm. The protons of the NHS ester ring appear at a distinct chemical shift (around 2.8 ppm). The methoxy group protons (-OCH3) will also have a characteristic singlet peak. The integration of these peaks can be used to confirm the structure and the average length of the PEG chain.
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of a PROTAC molecule using this compound as a linker.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Reaction of this compound with a Primary Amine
This diagram illustrates the fundamental chemical reaction between the NHS ester of this compound and a primary amine-containing molecule.
References
Methodological & Application
Application Notes and Protocols for m-PEG14-NHS Ester in Protein Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely utilized bioconjugation strategy to enhance the therapeutic properties of proteins.[1][2] This modification can improve protein solubility, stability, and pharmacokinetic profiles by increasing the hydrodynamic size, which in turn reduces renal clearance and shields the protein from proteolytic degradation and immune recognition.[1][2][3] The m-PEG14-NHS ester is a specific type of PEGylation reagent that features a methoxy-capped polyethylene glycol chain of 14 ethylene glycol units, activated with an N-hydroxysuccinimide (NHS) ester. This mono-dispersed PEG reagent provides precision in bioconjugation applications. The NHS ester group reacts efficiently with primary amines, such as the N-terminus of a polypeptide chain and the ε-amine group of lysine residues, to form stable amide bonds.
These application notes provide a detailed protocol for the bioconjugation of proteins using this compound, including reaction optimization, purification of the PEGylated conjugate, and subsequent characterization.
Reaction Mechanism and Workflow
The bioconjugation of a protein with this compound is a nucleophilic substitution reaction. The primary amine group on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
Caption: A general workflow for protein bioconjugation with this compound.
Quantitative Data Summary
The efficiency of the PEGylation reaction is influenced by several factors, including pH, temperature, and the molar ratio of the this compound to the protein. The following tables summarize key quantitative parameters for consideration.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 9.0 | The optimal pH is a balance between amine reactivity and NHS ester hydrolysis. A pH of 8.3-8.5 is generally recommended. |
| Temperature | 4°C to Room Temperature | Lower temperatures (4°C) can be used for longer incubation times to minimize side reactions. |
| Incubation Time | 30 minutes to 4 hours | Dependent on pH, temperature, and protein concentration. |
| Molar Excess of this compound | 5 to 50-fold | The optimal ratio should be determined empirically to achieve the desired degree of PEGylation. |
| Protein Concentration | 1 - 20 mg/mL | More dilute protein solutions may require a higher molar excess of the PEG reagent. |
Table 2: Stability of NHS Esters in Aqueous Solution
| pH | Half-life at 0°C |
| 7.0 | 4-5 hours |
| 8.6 | 10 minutes |
Experimental Protocols
Materials
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (optional): 1 M Tris-HCl, pH 7.4 or 1 M Glycine
-
Purification system: Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or Hydrophobic Interaction Chromatography (HIC) columns
Protocol for Protein PEGylation
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), exchange it with a suitable buffer like PBS using dialysis or a desalting column.
-
-
This compound Stock Solution Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound by dissolving it in anhydrous DMSO or DMF. Note: Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
-
-
Bioconjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 20-fold).
-
Add the calculated volume of the this compound stock solution to the protein solution while gently stirring. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.4) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Purification of the PEGylated Protein
The purification of the PEGylated protein is crucial to remove unreacted this compound, hydrolyzed PEG, and unmodified protein. The choice of purification method depends on the physicochemical properties of the protein and the PEGylated conjugate.
Caption: Common chromatographic methods for purifying PEGylated proteins.
-
Size-Exclusion Chromatography (SEC): This is a primary method for separating the larger PEGylated protein from the smaller unreacted PEG and native protein.
-
Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for the separation of different PEGylated species (e.g., mono-, di-, poly-PEGylated) and positional isomers. Cation exchange (CEX) chromatography is often a starting point for purification.
-
Hydrophobic Interaction Chromatography (HIC): This technique can be used as a polishing step to further purify the PEGylated protein.
-
Reverse Phase Chromatography (RPC): RPC is effective for the analytical separation of PEGylated conjugates and can be used to identify PEGylation sites.
Characterization of the PEGylated Protein
After purification, it is essential to characterize the PEGylated protein to determine the degree of PEGylation and confirm the site of attachment.
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the PEGylated protein, allowing for the determination of the number of attached PEG chains.
-
Peptide Mapping: Following enzymatic digestion of the PEGylated protein, mass spectrometry can be used to identify the specific lysine residues or the N-terminus where the PEG chains are attached.
Conclusion
The bioconjugation of proteins with this compound is a robust and effective method for enhancing their therapeutic potential. Careful optimization of the reaction conditions, followed by appropriate purification and characterization, is critical for producing a well-defined and effective PEGylated protein therapeutic. By following the detailed protocols and considering the quantitative data presented, researchers can successfully implement this important bioconjugation technique.
References
Application Notes and Protocols for m-PEG14-NHS Ester Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins. This process can improve solubility, increase systemic circulation time by reducing renal clearance, and decrease immunogenicity.[1] m-PEG14-NHS ester is a monofunctional PEG reagent containing a 14-unit ethylene glycol chain and an N-hydroxysuccinimide (NHS) ester reactive group. The NHS ester specifically reacts with primary amines, such as the N-terminal amine and the epsilon-amine of lysine residues, to form stable amide bonds.[2][3][4][5] This document provides a comprehensive guide to the modification of peptides using this compound, including detailed protocols, data presentation, and workflow visualizations.
Materials and Reagents
| Reagent/Material | Specifications | Storage |
| This compound | Molecular Weight: 773.86 g/mol | Store at -20°C, desiccated. |
| Peptide of Interest | Lyophilized powder | Store as recommended by the supplier. |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | High purity, low water content | Room temperature, desiccated. |
| Reaction Buffer | 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.5 | 4°C |
| Quenching Buffer | 1 M Tris-HCl or Glycine, pH 8.0 | 4°C |
| Purification Columns | Size-Exclusion (e.g., Sephadex G-25) or Reverse Phase HPLC | As recommended by the manufacturer. |
| Solvents for Analysis | Acetonitrile (ACN), Water (HPLC grade), Formic Acid (FA) or Trifluoroacetic Acid (TFA) | Room temperature. |
Note: Avoid buffers containing primary amines (e.g., Tris, glycine) in the conjugation step as they will compete with the peptide for reaction with the NHS ester.
Experimental Protocols
Preparation of Reagents
-
Peptide Solution:
-
Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the peptide has low aqueous solubility, it can be first dissolved in a minimal amount of an organic solvent like DMSO and then diluted with the Reaction Buffer.
-
-
This compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMF or DMSO.
-
Important: The NHS ester is highly susceptible to hydrolysis. Do not prepare stock solutions for long-term storage. Discard any unused solution.
-
Peptide PEGylation Reaction
The optimal molar ratio of this compound to peptide will depend on the number of available primary amines on the peptide and the desired degree of PEGylation. A 10- to 50-fold molar excess of the PEG reagent is a common starting point.
-
Add the calculated volume of the this compound stock solution to the peptide solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture. The reaction time and temperature can be optimized:
-
30-60 minutes at room temperature.
-
2 hours at 4°C or on ice.
-
-
To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. This will consume any unreacted NHS ester.
| Parameter | Recommended Range | Notes |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| This compound:Peptide Molar Ratio | 10:1 to 50:1 | Start with a 20-fold molar excess and optimize. |
| Reaction pH | 7.2 - 8.5 | Higher pH increases the rate of amine acylation but also the rate of NHS ester hydrolysis. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can minimize side reactions. |
| Reaction Time | 30 - 120 minutes | Monitor progress by LC-MS if possible. |
Purification of the PEGylated Peptide
The purification method will depend on the properties of the peptide and the degree of PEGylation. The goal is to separate the PEGylated peptide from unreacted peptide, excess PEG reagent, and hydrolyzed NHS ester.
-
Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated peptide from smaller unreacted molecules. Columns like Sephadex G-25 are suitable for this purpose.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used technique for peptide purification. The increased hydrophilicity of the PEGylated peptide will typically result in a shorter retention time compared to the unmodified peptide.
-
Ion Exchange Chromatography (IEX): Can be used to separate PEGylated products based on changes in surface charge.
-
Dialysis: A simple method for removing small molecule impurities, though it may not be effective at separating unreacted from mono-PEGylated peptide if the size difference is not substantial.
Characterization of the PEGylated Peptide
-
Mass Spectrometry (MS): The primary method to confirm successful PEGylation. Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS will show an increase in the molecular weight of the peptide corresponding to the mass of the attached m-PEG14 moiety (approximately 716.8 Da, the mass of m-PEG14).
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC can be used to assess the purity of the final product and to separate different PEGylated species (e.g., mono-, di-PEGylated).
Workflow and Reaction Visualization
Caption: Experimental workflow for peptide PEGylation.
Caption: Reaction of this compound with a primary amine.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low PEGylation Efficiency | Inactive this compound due to hydrolysis. | Use fresh, anhydrous solvent to prepare the stock solution. Equilibrate the reagent to room temperature before opening. |
| Suboptimal reaction pH. | Ensure the reaction buffer pH is between 7.2 and 8.5. | |
| Presence of primary amines in the buffer. | Use an amine-free buffer like sodium phosphate or sodium bicarbonate. | |
| Insufficient molar excess of PEG reagent. | Increase the molar ratio of this compound to peptide. | |
| Multiple PEGylation Products | Multiple reactive amine sites on the peptide. | Decrease the molar ratio of the PEG reagent or shorten the reaction time. Consider site-specific protection of certain amines if a single product is desired. |
| Peptide Precipitation | Change in solubility upon PEGylation or addition of organic solvent. | Decrease the peptide concentration. Ensure the organic solvent from the PEG stock solution is less than 10% of the total volume. |
References
Application Notes and Protocols: m-PEG14-NHS Ester Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the covalent modification of proteins, peptides, and other amine-containing biomolecules using m-PEG14-NHS ester. The protocols outlined below cover the calculation of molar excess, the labeling reaction, and subsequent purification of the PEGylated conjugate.
Introduction
N-hydroxysuccinimide (NHS) esters are widely utilized for the modification of primary amines present on biomolecules, such as the N-terminus of polypeptides and the ε-amino group of lysine residues.[1][2] The reaction between an NHS ester and a primary amine forms a stable and irreversible amide bond.[3][] this compound is an amine-reactive reagent featuring a 14-unit polyethylene glycol (PEG) spacer. This PEG chain enhances the solubility and can reduce the immunogenicity of the modified biomolecule.[5] The efficiency of this labeling reaction is influenced by several factors, including pH, temperature, and the molar ratio of the reactants.
Calculating Molar Excess of this compound
The extent of labeling is primarily controlled by the molar excess of the this compound relative to the amine-containing molecule. A higher molar excess generally leads to a greater degree of labeling. For many applications, a 5 to 20-fold molar excess is a good starting point. For instance, a 20-fold molar excess is often used for labeling antibodies (IgG) at a concentration of 1-10 mg/mL, typically resulting in 4-6 PEG chains per antibody molecule. It is important to note that dilute protein solutions may require a greater molar excess to achieve the same level of incorporation as more concentrated solutions.
Formula for Calculating the Mass of this compound:
Mass of this compound (mg) = (Molar Excess) x (Mass of Protein (mg)) x (MW of this compound ( g/mol )) / (MW of Protein ( g/mol ))
-
Molar Excess: The desired fold excess of the PEG reagent.
-
Mass of Protein: The mass of the protein to be labeled.
-
MW of this compound: The molecular weight of the specific this compound being used (e.g., 773.86 g/mol ).
-
MW of Protein: The molecular weight of the protein to be labeled.
Key Experimental Parameters
Successful labeling with this compound is dependent on optimizing several key reaction parameters. The following table summarizes the recommended conditions.
| Parameter | Recommended Range/Value | Notes |
| Molar Excess of this compound | 5 to 20-fold | The optimal ratio depends on the specific protein and the desired degree of labeling. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can enhance labeling efficiency. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate | Amine-free buffers are crucial to prevent competition with the target molecule. Avoid buffers like Tris or glycine. |
| Reaction pH | 7.2 - 9.0 | The optimal pH is typically between 8.3 and 8.5 for efficient labeling. |
| Reaction Temperature | 4°C or Room Temperature | Incubation at 4°C overnight or at room temperature for 30 minutes to 4 hours are common conditions. |
| Reaction Time | 30 minutes - Overnight | Longer incubation times may be necessary at lower temperatures or pH. |
| Solvent for this compound | Anhydrous DMSO or DMF | The NHS ester should be dissolved immediately before use due to its moisture sensitivity. |
| Quenching Reagent (Optional) | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | Can be added to stop the reaction by consuming unreacted NHS ester. |
Experimental Protocols
Materials
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography, ion-exchange chromatography)
Procedure for Labeling a Protein with this compound
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
-
This compound Solution Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of the this compound in anhydrous DMSO or DMF. The concentration will depend on the calculated amount needed for the desired molar excess.
-
Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. It is critical to use anhydrous solvent and prepare the solution fresh.
-
-
Labeling Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent in the reaction mixture should not exceed 10%.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. If the label is light-sensitive, protect the reaction from light.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted this compound and byproducts using a suitable purification method.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated protein from smaller, unreacted PEG reagents.
-
Ion-Exchange Chromatography (IEX): Can be used to separate PEGylated proteins from un-PEGylated proteins, as the PEG chains can shield surface charges.
-
Dialysis or Ultrafiltration: Useful for removing smaller molecular weight impurities.
-
Visualizing the Process
To better understand the workflow and the underlying chemistry, the following diagrams are provided.
Caption: Experimental workflow for protein labeling with this compound.
Caption: Chemical reaction of this compound with a primary amine.
References
- 1. glenresearch.com [glenresearch.com]
- 2. NHS ester PEG, PEGylation Products - Biopharma PEG [biochempeg.com]
- 3. precisepeg.com [precisepeg.com]
- 5. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Nanoparticle Functionalization using m-PEG14-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to improve the in vivo performance of therapeutic and diagnostic nanoparticles. PEGylation creates a hydrophilic protective layer on the nanoparticle surface, which can reduce protein adsorption (opsonization), minimize clearance by the reticuloendothelial system (RES), and prolong systemic circulation time.[1] m-PEG14-NHS ester is a specific PEGylation reagent featuring a methoxy-terminated PEG chain of 14 ethylene glycol units and an N-hydroxysuccinimide (NHS) ester reactive group. The NHS ester readily reacts with primary amine groups (-NH2) on the surface of nanoparticles to form stable amide bonds, providing a robust and efficient method for covalent PEG attachment.[2]
These application notes provide detailed protocols for the functionalization of amine-presenting nanoparticles with this compound, along with methods for the characterization of the resulting PEGylated nanoparticles.
Reaction Principle
The core of the functionalization process is the reaction between the NHS ester of the this compound and a primary amine on the nanoparticle surface. This reaction is most efficient at a neutral to slightly basic pH (7-9) and results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[2]
Key Features of this compound:
-
Monodisperse PEG Chain: The defined length of 14 ethylene glycol units ensures uniformity in the PEG layer, leading to more predictable and reproducible nanoparticle properties.
-
Amine-Reactivity: The NHS ester provides high reactivity and specificity towards primary amines.[2]
-
Methoxy Cap: The methoxy group at the terminus of the PEG chain prevents further reactions and potential cross-linking between nanoparticles.
Experimental Protocols
Protocol 1: Functionalization of Amine-Modified Nanoparticles with this compound
This protocol provides a general procedure for the PEGylation of nanoparticles that have been previously functionalized to present primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., gold nanoparticles, iron oxide nanoparticles, liposomes, polymeric nanoparticles)
-
This compound
-
Reaction Buffer: 0.1 M phosphate-buffered saline (PBS) with 50 mM borate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification system (e.g., centrifugal filtration units, dialysis cassettes, size exclusion chromatography)
-
Standard laboratory equipment (vortex mixer, centrifuge, etc.)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the nanoparticles are well-dispersed by vortexing or brief sonication.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[2]
-
-
PEGylation Reaction:
-
Add the this compound solution to the nanoparticle dispersion. The molar ratio of this compound to available amine groups on the nanoparticles should be optimized, but a starting point of a 10- to 50-fold molar excess of the PEG reagent is recommended.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or shaking.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS ester groups.
-
-
Purification of PEGylated Nanoparticles:
-
Remove excess this compound and byproducts by repeated washing steps.
-
For larger nanoparticles: Centrifuge the reaction mixture, remove the supernatant, and resuspend the nanoparticle pellet in fresh buffer. Repeat this process 3-5 times.
-
For smaller nanoparticles: Use centrifugal filtration units with an appropriate molecular weight cutoff or dialysis against the desired storage buffer. Size exclusion chromatography can also be employed for purification.
-
-
Final Resuspension and Storage:
-
Resuspend the purified PEGylated nanoparticles in a suitable buffer for storage (e.g., PBS, pH 7.4).
-
Store the nanoparticles at 4°C.
-
Protocol 2: Characterization of PEGylated Nanoparticles
A thorough characterization is essential to confirm successful PEGylation and to assess the properties of the functionalized nanoparticles.
1. Hydrodynamic Diameter and Size Distribution (Dynamic Light Scattering - DLS):
-
Objective: To measure the increase in the hydrodynamic diameter of the nanoparticles after PEGylation.
-
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension (both pre- and post-PEGylation) in an appropriate buffer.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
-
-
Expected Outcome: An increase in the hydrodynamic diameter is expected due to the presence of the PEG layer.
2. Surface Charge (Zeta Potential):
-
Objective: To determine the change in the surface charge of the nanoparticles following PEGylation.
-
Procedure:
-
Dilute the nanoparticle suspensions in 10 mM NaCl or a similar low-salt buffer.
-
Measure the zeta potential using an appropriate instrument.
-
-
Expected Outcome: A shift in the zeta potential towards a more neutral value is anticipated as the charged amine groups are shielded by the neutral PEG chains.
3. Confirmation of Covalent Attachment (Fourier-Transform Infrared Spectroscopy - FTIR):
-
Objective: To confirm the formation of the amide bond.
-
Procedure:
-
Lyophilize the purified PEGylated nanoparticles to obtain a dry powder.
-
Acquire the FTIR spectrum of the sample.
-
-
Expected Outcome: The appearance of a new peak corresponding to the amide I band (around 1650 cm⁻¹) and the disappearance or reduction of the primary amine peak.
4. Quantification of PEGylation (Thermogravimetric Analysis - TGA or Nuclear Magnetic Resonance - NMR):
-
Objective: To quantify the amount of PEG conjugated to the nanoparticle surface.
-
TGA Procedure:
-
Heat a known mass of the lyophilized PEGylated nanoparticles under a controlled atmosphere.
-
The weight loss at the degradation temperature of PEG can be used to calculate the grafting density.
-
-
¹H NMR Procedure:
-
Dissolve the PEGylated nanoparticles in a suitable deuterated solvent (if possible).
-
The characteristic peak of the ethylene glycol protons of PEG (around 3.6 ppm) can be integrated and compared to a known standard or a nanoparticle-specific peak to quantify the PEG content.
-
Data Presentation
Table 1: Representative Characterization Data of Nanoparticles Before and After Functionalization with this compound
| Parameter | Before PEGylation (Amine-NP) | After PEGylation (m-PEG14-NP) |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 120 ± 7 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.18 ± 0.04 |
| Zeta Potential (mV) | +35 ± 4 | -5 ± 2 |
| PEG Grafting Density (chains/nm²) | N/A | 0.5 - 2.0 |
| Conjugation Efficiency (%) | N/A | > 80% |
Note: The values presented are illustrative and will vary depending on the specific nanoparticle core, initial surface chemistry, and reaction conditions.
Visualizations
References
Application Notes and Protocols for m-PEG14-NHS Ester Conjugation to Amine-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, to therapeutic oligonucleotides is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1] This modification can lead to increased nuclease resistance, improved in vivo stability, and altered biodistribution, ultimately enhancing the therapeutic potential of oligonucleotide-based drugs such as antisense oligonucleotides, siRNAs, and aptamers.[2][3][4] The m-PEG14-NHS ester is a specific PEGylating reagent that contains a methoxy-terminated polyethylene glycol chain of 14 ethylene glycol units and an N-hydroxysuccinimide (NHS) ester functional group. This NHS ester reacts efficiently with primary amines, such as those introduced at the termini or on the nucleobases of synthetic oligonucleotides, to form a stable amide bond.[5]
These application notes provide a detailed protocol for the conjugation of this compound to amine-modified oligonucleotides, including methods for purification and characterization of the resulting conjugates.
Experimental Protocols
Materials and Equipment
Reagents:
-
Amine-modified oligonucleotide
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
0.1 M Sodium bicarbonate buffer (pH 8.5) or 0.091 M Sodium borate buffer (pH 8.5)
-
Milli-Q® water
-
Hydrochloric acid (HCl) for pH adjustment
-
For purification:
-
HPLC: Acetonitrile (ACN), Triethylammonium acetate (TEAA) buffer
-
Gel Electrophoresis: Polyacrylamide gels, Urea, TBE buffer
-
Ethanol Precipitation: 3 M Sodium acetate, Ethanol (100% and 70%)
-
Equipment:
-
Microcentrifuge
-
Vortex mixer
-
Laboratory shaker
-
pH meter or pH strips
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reversed-phase)
-
Gel electrophoresis apparatus
-
UV-Vis spectrophotometer or NanoDrop
-
Mass spectrometer (e.g., ESI-MS)
-
Lyophilizer or centrifugal evaporator
Conjugation Protocol
This protocol is optimized for a 0.2 µmole synthesis of an amine-modified oligonucleotide. Adjust volumes accordingly for different scales.
-
Oligonucleotide Preparation:
-
Dissolve the amine-modified oligonucleotide in 500 µL of 0.1 M sodium bicarbonate buffer (pH 8.5). Ensure the oligonucleotide is completely dissolved by vortexing.
-
-
This compound Preparation:
-
Immediately before use, dissolve 5-10 molar equivalents of this compound in 25 µL of anhydrous DMSO or DMF. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it is crucial to use anhydrous solvent and prepare this solution fresh.
-
-
Conjugation Reaction:
-
Add the this compound solution to the oligonucleotide solution.
-
Gently vortex the mixture and incubate at room temperature (20-25 °C) for 1-2 hours with continuous agitation on a laboratory shaker.
-
-
Quenching the Reaction (Optional):
-
The reaction can be stopped by adding a quenching buffer containing a primary amine, such as Tris buffer, to consume any unreacted NHS ester.
-
Purification of the PEGylated Oligonucleotide
Purification is essential to remove unreacted this compound, unconjugated oligonucleotide, and reaction byproducts. The choice of purification method depends on the scale of the reaction, the length of the oligonucleotide, and the desired final purity.
Method 1: High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a highly effective method for purifying PEGylated oligonucleotides, as the addition of the PEG chain increases the hydrophobicity of the molecule, leading to a longer retention time compared to the unconjugated oligonucleotide.
-
Sample Preparation: Dilute the reaction mixture with an appropriate mobile phase buffer.
-
Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration. The exact gradient will need to be optimized based on the specific oligonucleotide and PEG conjugate.
-
-
Fraction Collection: Collect the fractions corresponding to the PEGylated oligonucleotide peak, which should elute after the unconjugated oligonucleotide.
-
Desalting: Desalt the collected fractions using a desalting column or ethanol precipitation.
Method 2: Polyacrylamide Gel Electrophoresis (PAGE)
Denaturing PAGE can separate the PEGylated oligonucleotide from the unconjugated species based on the size difference imparted by the PEG chain.
-
Sample Preparation: Mix the reaction sample with a denaturing loading buffer (containing urea).
-
Electrophoresis: Run the sample on a denaturing polyacrylamide gel.
-
Visualization: Visualize the bands using UV shadowing or a fluorescent stain if the oligonucleotide is labeled.
-
Elution: Excise the band corresponding to the PEGylated oligonucleotide and elute the product from the gel matrix.
-
Desalting: Desalt the eluted product.
Method 3: Ethanol Precipitation
This method can be used to remove a significant portion of the excess, unreacted this compound, but it is less effective at separating the PEGylated product from the unconjugated oligonucleotide.
-
Add 1/10th volume of 3 M sodium acetate to the reaction mixture.
-
Add 3 volumes of cold 100% ethanol.
-
Incubate at -20 °C or lower for at least 1 hour to precipitate the oligonucleotide.
-
Centrifuge at high speed to pellet the oligonucleotide.
-
Wash the pellet with 70% ethanol.
-
Air-dry or vacuum-dry the pellet and resuspend in a suitable buffer.
Characterization of the Conjugate
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool to confirm the successful conjugation and determine the molecular weight of the PEGylated oligonucleotide.
HPLC Analysis: Analytical RP-HPLC can be used to assess the purity of the final product by comparing the chromatograms of the starting material and the purified conjugate.
Data Presentation
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value | Expected Outcome | Reference |
| Oligonucleotide Concentration | 0.3 - 0.8 mM | Efficient conjugation | |
| Molar Excess of this compound | 5-50 fold | Near quantitative conversion | |
| Reaction Buffer | 0.1 M Sodium Bicarbonate (pH 8.5) or 0.1 M Sodium Borate (pH 8.0-8.5) | Stable amide bond formation | |
| Reaction Time | 1-2 hours | High yield of conjugate | |
| Reaction Temperature | Room Temperature (20-25 °C) | Optimal reaction rate |
Table 2: Comparison of Purification Methods for PEGylated Oligonucleotides
| Purification Method | Principle | Purity | Yield | Advantages | Disadvantages | Reference |
| Reversed-Phase HPLC | Hydrophobicity | >85% | Moderate | High resolution, removes failure sequences | Can be complex, requires specialized equipment | |
| Anion-Exchange HPLC | Charge | High | Moderate | Good for separating charged species | May not resolve based on PEGylation alone | |
| Denaturing PAGE | Size | >90% | Low | High resolution for different lengths | Time-consuming, lower yield | |
| Ultrafiltration | Molecular Weight Cutoff | Moderate | High | Simple, good for desalting | Does not separate unconjugated from conjugated oligo | |
| Ethanol Precipitation | Solubility | Low | High | Simple, removes small molecules | Inefficient at removing unconjugated oligo |
Visualizations
Caption: Experimental workflow for PEGylation of amine-modified oligonucleotides.
Caption: Reaction of this compound with an amine-modified oligonucleotide.
References
- 1. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. the-impact-of-pegylation-on-cellular-uptake-and-in-vivo-biodistribution-of-gold-nanoparticle-mri-contrast-agents - Ask this paper | Bohrium [bohrium.com]
- 3. Cellular Uptake and Intracellular Trafficking of Oligonucleotides: Implications for Oligonucleotide Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Large-scale purification of oligonucleotides by extraction and precipitation with butanole - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing m-PEG14-NHS Ester Conjugation Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction buffer pH for m-PEG14-NHS ester conjugation. Find answers to frequently asked questions and troubleshooting tips to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation?
The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines is a compromise between ensuring the amine is deprotonated and minimizing the hydrolysis of the NHS ester.[1] The recommended pH range is typically between 7.2 and 8.5 .[2][3][4] A frequently recommended starting point is pH 8.3-8.5.[5]
-
At lower pH (<7.2): The primary amines on the target molecule are predominantly protonated (-NH3+), making them poor nucleophiles and thus unreactive towards the NHS ester.
-
At higher pH (>8.5): The rate of hydrolysis of the NHS ester increases significantly. This competing reaction, where water attacks the NHS ester, leads to the formation of an unreactive carboxylic acid, which reduces the overall conjugation efficiency.
For sensitive proteins, a pH closer to physiological conditions (e.g., 7.4 in PBS) can be used, but this will require longer incubation times as both the conjugation and hydrolysis reactions are slower.
Q2: Which buffers are recommended for this reaction, and which should be avoided?
It is critical to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the this compound.
Recommended Buffers:
-
Phosphate-buffered saline (PBS)
-
Carbonate-bicarbonate buffers
-
HEPES buffers
-
Borate buffers
Incompatible Buffers:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
-
Any other buffer containing primary amines.
If your protein or molecule of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation reaction.
Q3: What is the primary side reaction, and how can it be minimized?
The primary side reaction is the hydrolysis of the NHS ester. In the presence of water, the NHS ester can be hydrolyzed to an unreactive carboxylic acid, which reduces the amount of reagent available for conjugation. The rate of this hydrolysis is highly dependent on the pH of the reaction buffer, increasing as the pH rises.
To minimize hydrolysis:
-
Control the pH: Maintain the reaction pH within the optimal range of 7.2-8.5.
-
Prepare fresh solutions: Dissolve the this compound in an anhydrous (dry) organic solvent like DMSO or DMF immediately before use.
-
Avoid moisture: Store the NHS ester reagent in a desiccated environment at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Increase reactant concentration: Higher concentrations of the target molecule and the NHS ester can favor the desired conjugation reaction over the competing hydrolysis.
Q4: I am observing a low conjugation yield. What are the potential causes related to the reaction buffer?
Low yield is a common issue that can often be traced back to suboptimal buffer conditions.
-
Incorrect pH: If the pH is too low (<7.2), the primary amines on your molecule will be protonated and unreactive. If the pH is too high (>8.5), the NHS ester will rapidly hydrolyze. Verify the pH of your buffer immediately before the reaction.
-
Wrong Buffer Type: Using a buffer containing primary amines (e.g., Tris) will significantly reduce your conjugation efficiency as the buffer will compete for the NHS ester.
-
Hydrolyzed Reagent: If the this compound has been exposed to moisture during storage or if the stock solution in organic solvent is not fresh, it may have hydrolyzed before being added to the reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often a good starting point. |
| Incorrect Buffer Composition | Ensure you are using an amine-free buffer such as PBS, bicarbonate, HEPES, or borate. Perform a buffer exchange if your sample is in a buffer containing primary amines like Tris or glycine. | |
| Hydrolysis of NHS Ester | Prepare fresh solutions of the this compound in anhydrous DMSO or DMF immediately before each experiment. Store the solid reagent under desiccated conditions. | |
| Low Reactant Concentration | If possible, increase the concentration of your protein or target molecule to favor the conjugation reaction over hydrolysis. | |
| High Background or Non-specific Binding | Unreacted NHS Ester | After the incubation period, quench the reaction by adding a buffer containing primary amines (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM to consume any remaining active NHS ester. |
| Precipitation of Conjugate | Aggregation | Excessive modification can alter the protein's properties and lead to aggregation. Reduce the molar excess of the this compound in the reaction. |
Quantitative Data Summary
The efficiency of the conjugation is a competition between the desired amidation reaction and the undesirable hydrolysis of the NHS ester. The rates of both reactions are pH-dependent.
Table 1: Half-life of NHS Esters at Different pH Values
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | Room Temp | ~1 hour |
| 8.6 | 4°C | 10 minutes |
Table 2: Amidation vs. Hydrolysis of a Porphyrin-NHS Ester (Illustrative Example)
This table demonstrates the trade-off between the speed of the desired reaction (amidation) and the competing side reaction (hydrolysis) at different pH values for a model compound. A similar trend can be expected for this compound.
| pH | Amidation Half-life (min) | Hydrolysis Half-life (min) | Amide Yield (%) |
| 8.0 | 80 | 210 | 80-85 |
| 8.5 | 20 | 180 | 80-85 |
| 9.0 | 10 | 125 | 80-85 |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Protein
-
Buffer Preparation: Prepare a suitable amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5, or PBS, pH 7.4).
-
Protein Solution Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution while gently vortexing. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer (e.g., PBS).
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: Competing reaction pathways for NHS esters.
References
how to prevent hydrolysis of m-PEG14-NHS ester in aqueous solution
Welcome to the technical support center for m-PEG14-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent the hydrolysis of this compound in aqueous solutions and ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a PEGylation reagent used to covalently attach a polyethylene glycol (PEG) chain to biomolecules.[1] It consists of a methoxy-terminated PEG chain of 14 ethylene glycol units linked to an N-hydroxysuccinimide (NHS) ester. The NHS ester is an amine-reactive functional group that reacts with primary amines (-NH2), such as those found on the side chains of lysine residues or the N-terminus of proteins, to form a stable amide bond.[1][2] This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the modified biomolecule.[3]
Q2: What is the primary issue when working with this compound in aqueous solutions?
The primary challenge is the hydrolysis of the NHS ester group.[4] In an aqueous environment, water molecules can attack the ester, leading to its cleavage and the formation of an unreactive carboxylic acid. This hydrolysis reaction directly competes with the desired aminolysis (conjugation) reaction with the target molecule, reducing the overall yield of the PEGylated product.
Q3: What are the key factors that influence the rate of NHS ester hydrolysis?
The rate of hydrolysis is significantly influenced by:
-
pH: The hydrolysis rate increases dramatically with increasing pH.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Buffer Composition: The presence of primary amines in the buffer will compete with the target molecule for reaction with the NHS ester.
Troubleshooting Guide
This guide provides solutions to common problems encountered during PEGylation experiments with this compound.
Problem: Low or No Conjugation Yield
Low yield is a frequent issue and can often be traced back to the hydrolysis of the this compound.
| Possible Cause | Recommended Solution |
| Hydrolyzed this compound | Ensure proper storage of the reagent at -20°C in a desiccated environment. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and do not store aqueous solutions of the reagent. You can assess the reactivity of your ester using the protocol provided in the "Experimental Protocols" section. |
| Suboptimal pH | The optimal pH for NHS ester conjugation is between 7.2 and 8.5. A pH below 7.2 will result in protonated, unreactive amines on the target molecule, while a pH above 8.5 will lead to rapid hydrolysis of the NHS ester. A common starting point is a pH of 8.3-8.5. |
| Incorrect Buffer | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule. Use non-amine-containing buffers like phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, or borate buffers. If your sample is in an amine-containing buffer, perform a buffer exchange prior to the reaction. |
| Dilute Protein Solution | In dilute protein solutions, the competing hydrolysis reaction is more likely to occur. If possible, increase the concentration of your target molecule to favor the conjugation reaction. |
Problem: Reagent Precipitation
| Possible Cause | Recommended Solution |
| Low Solubility of this compound | This compound is often dissolved in a small amount of a dry, water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer. |
| Excess Organic Solvent | The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10% to avoid precipitation of the protein or other biomolecules. |
Quantitative Data Summary
The stability of the NHS ester is critical for successful conjugation. The following table summarizes the half-life of NHS esters under different conditions.
| pH | Temperature (°C) | Half-life of Hydrolysis |
| 7.0 | 4 | Several hours |
| 8.5 | Room Temperature | Minutes |
Note: This data is for general NHS esters. The presence of the PEG chain in this compound may slightly alter these values, but the general trend of decreased stability with increasing pH and temperature holds true.
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with this compound
This protocol provides a general guideline for conjugating this compound to a protein.
Materials:
-
Protein to be PEGylated
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or other amine-free buffer)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Initiate the Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. Gently mix the reaction. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove the unreacted this compound and byproducts by size-exclusion chromatography or dialysis.
Protocol 2: Assessment of this compound Reactivity
This protocol can be used to determine if your this compound is still active. The principle is based on measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm, upon complete hydrolysis.
Materials:
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.0)
-
0.5-1.0 N NaOH
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a solution of the this compound: Dissolve 1-2 mg of the this compound in 2 mL of the amine-free buffer.
-
Prepare a control: Use 2 mL of the amine-free buffer as a blank.
-
Measure the initial absorbance (A_initial): Zero the spectrophotometer with the control and then measure the absorbance of the this compound solution at 260 nm. This reading accounts for any NHS that may have already been released due to prior hydrolysis.
-
Induce complete hydrolysis: To 1 mL of the this compound solution, add 100 µL of 0.5-1.0 N NaOH and vortex for 30 seconds.
-
Measure the final absorbance (A_final): Promptly (within 1 minute) measure the absorbance of the base-treated solution at 260 nm.
-
Interpret the results:
-
If A_final > A_initial , the this compound is still active.
-
If A_final is not significantly greater than A_initial , the reagent has likely hydrolyzed and is inactive.
-
Visualizations
Caption: Experimental workflow for protein PEGylation.
Caption: Competing reaction pathways for this compound.
References
Technical Support Center: Troubleshooting m-PEG14-NHS Ester Conjugation
Welcome to the technical support center for m-PEG14-NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the conjugation of this compound to proteins and other amine-containing biomolecules.
Q1: My conjugation yield is significantly lower than expected. What are the primary causes?
Low conjugation efficiency is a frequent challenge that can often be attributed to several factors:
-
Hydrolysis of the this compound: N-hydroxysuccinimide (NHS) esters are highly susceptible to hydrolysis in aqueous solutions, which is the main competing reaction to the desired amine conjugation. The rate of this hydrolysis increases with pH.[1][2][3]
-
Suboptimal Reaction pH: The reaction between an NHS ester and a primary amine is most efficient within a pH range of 7.2 to 8.5.[4][5] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, thereby reducing your yield.
-
Improper Reagent Storage and Handling: m-PEG14-NHS esters are moisture-sensitive and should be stored in a desiccated environment at -20°C. Allowing the vial to warm to room temperature before opening is crucial to prevent condensation.
-
Low Reactant Concentrations: The competing hydrolysis reaction is a more significant factor in dilute protein solutions. Increasing the concentration of your protein and the PEG reagent can favor the desired conjugation reaction.
-
Steric Hindrance: The primary amine on the target molecule may be sterically hindered, making it less accessible to the NHS ester.
Q2: How can I minimize the hydrolysis of my this compound?
Minimizing hydrolysis is critical for achieving high conjugation efficiency. Here are some key strategies:
-
Use Anhydrous Solvents: Prepare your stock solution of this compound in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Ensure the solvent is of high quality and truly anhydrous.
-
Prepare Fresh Solutions: It is best to prepare fresh solutions of the NHS ester for each experiment and avoid repeated freeze-thaw cycles of stock solutions. Do not let the NHS ester sit in an aqueous buffer for extended periods before the reaction.
-
Control Reaction Time and Temperature: The half-life of an NHS ester decreases significantly as the pH rises. For example, at pH 8.6 and 4°C, the half-life can be as short as 10 minutes. Therefore, it is crucial to add the NHS ester to the protein solution promptly after preparation and to control the incubation time. Reactions can be performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight to balance reaction rate and hydrolysis.
Q3: What is the optimal pH for the conjugation reaction, and which buffers should I use?
The optimal pH for NHS ester conjugations is between 7.2 and 8.5, with a pH of 8.3-8.5 often recommended as a starting point.
-
Compatible Buffers: Use non-nucleophilic, amine-free buffers such as:
-
Phosphate-buffered saline (PBS)
-
Carbonate-bicarbonate buffers
-
HEPES buffers
-
Borate buffers
-
-
Incompatible Buffers: Avoid buffers containing primary amines, including:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
-
If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.
Q4: I'm having trouble dissolving the this compound. What should I do?
This compound is typically dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use. If you observe precipitation upon addition to your aqueous reaction buffer, it may be due to the final concentration of the organic solvent being too high. The volume of the organic solvent should generally not exceed 10% of the total reaction volume.
Q5: I'm observing protein aggregation after the conjugation reaction. What could be the cause?
Protein aggregation can occur due to a high degree of labeling, which can alter the protein's properties. To address this, you can optimize the molar ratio of the this compound to your protein. It is recommended to perform small-scale pilot reactions with varying molar ratios to find the optimal condition that provides sufficient labeling without causing aggregation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful this compound conjugation.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 (start with 8.3-8.5) | Higher pH increases the rate of NHS ester hydrolysis. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can help to minimize hydrolysis during longer reaction times. |
| Reaction Time | 30 minutes to 2 hours at RT, or 2 hours to overnight at 4°C | Optimization may be required based on the specific protein and desired degree of labeling. |
| Buffer | Amine-free buffers (e.g., PBS, Borate, Carbonate, HEPES) | Avoid buffers containing primary amines like Tris and glycine. |
| NHS Ester Solvent | Anhydrous DMSO or DMF | Use high-quality, dry solvent to prevent premature hydrolysis. |
| Molar Ratio (PEG:Protein) | 5:1 to 20:1 (as a starting point) | This should be optimized for each specific protein and desired degree of labeling. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can favor the conjugation reaction over hydrolysis. |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
Experimental Protocols
Protocol 1: Preparation of Protein for Conjugation
-
Buffer Exchange: If your protein solution contains primary amines (e.g., Tris, glycine), perform a buffer exchange into a suitable amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5). This can be done using dialysis or desalting columns.
-
Concentration Adjustment: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
Protocol 2: this compound Conjugation
-
Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL.
-
Initiate Conjugation: Add the desired molar excess of the this compound solution to the protein solution while gently vortexing. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. The optimal time may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Purification: Remove excess, unreacted this compound and byproducts by dialysis, size-exclusion chromatography (gel filtration), or another suitable purification method.
Visual Guides
The following diagrams illustrate key workflows and decision-making processes for troubleshooting your this compound conjugation experiments.
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation efficiency.
Caption: Competing reaction pathways for this compound.
References
Technical Support Center: m-PEG-NHS Ester Reactions
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for effectively quenching m-PEG-NHS ester reactions.
Frequently Asked Questions (FAQs)
Q1: What is an m-PEG-NHS ester and how does it work?
An m-PEG-NHS ester is a polyethylene glycol (PEG) reagent activated with an N-hydroxysuccinimide (NHS) ester group. This functional group readily reacts with primary amines (-NH₂) on biomolecules, such as the N-terminus of a protein or the side chain of lysine residues, to form a stable and covalent amide bond.[1][2][3][4] This process, known as PEGylation, is widely used to improve the therapeutic properties of proteins and drugs.
Q2: Why is it critical to quench the m-PEG-NHS ester reaction?
Quenching is a crucial step to stop the PEGylation reaction. If left unquenched, the highly reactive NHS esters will continue to react indiscriminately. This can lead to non-specific labeling of other molecules in your sample or unwanted modifications of your target molecule.[5] Furthermore, excess unreacted PEG reagent can interfere with downstream applications and purification steps. Quenching ensures that the reaction is terminated at the desired time point, leading to a more homogenous and well-defined final product.
Q3: What are the common reagents used for quenching?
The most common quenching reagents are small molecules that contain a primary amine. This allows them to rapidly react with and consume any excess NHS esters. Widely used quenching agents include:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
-
Hydroxylamine
-
Ethanolamine
-
Lysine
Q4: How does a quenching reagent stop the reaction?
Quenching reagents work by the same chemical principle as the intended PEGylation reaction. The primary amine on the quenching molecule acts as a nucleophile, attacking the activated NHS ester of the PEG reagent. This forms a stable amide bond between the PEG and the quenching molecule, effectively capping the reactive group and rendering the excess PEG inert towards your target biomolecule.
Comparison of Common Quenching Reagents
The selection of a quenching reagent can depend on the specific requirements of the experiment, including the nature of the PEGylated molecule and the downstream purification process.
| Reagent | Typical Final Concentration | Typical Incubation | Key Considerations |
| Tris | 20-100 mM | 15-30 minutes at room temperature | Commonly used, effective, and readily available. The resulting Tris-capped PEG is generally easy to remove during purification. |
| Glycine | 20-100 mM | 15-30 minutes at room temperature | A simple amino acid that is effective and introduces a minimal modification to the excess PEG. |
| Hydroxylamine | 10-50 mM | 15-30 minutes at room temperature | Also effective at hydrolyzing the ester bond, which can be useful for reversing potential side-reactions on serine or threonine residues. |
| Ethanolamine | 20-50 mM | 15-30 minutes at room temperature | Another small primary amine that serves as an effective quenching agent. |
Experimental Protocols
Protocol: Quenching an m-PEG-NHS Ester Reaction with Tris Buffer
This protocol provides a general procedure for stopping a PEGylation reaction.
Materials:
-
PEGylation reaction mixture containing your target molecule and excess m-PEG-NHS ester.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification equipment (e.g., size-exclusion chromatography column, dialysis cassette).
Procedure:
-
Completion of PEGylation: Allow the PEGylation reaction to proceed for the desired amount of time (e.g., 30 minutes to 2 hours at room temperature).
-
Add Quenching Buffer: Add the 1 M Tris-HCl, pH 8.0 quenching buffer to the reaction mixture to achieve a final Tris concentration of 50-100 mM. For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction volume for a final concentration of 50 mM.
-
Incubate: Gently mix and incubate the reaction for 15-30 minutes at room temperature. This allows the Tris to react completely with any remaining m-PEG-NHS ester.
-
Purification: Proceed immediately to purification to remove the quenched PEG reagent, the N-hydroxysuccinimide byproduct, and the excess quenching reagent from your PEGylated product. Common methods include:
-
Size-Exclusion Chromatography (SEC) / Desalting: This is a rapid method that separates molecules based on size. The larger PEGylated protein will elute before the smaller, unreacted reagents.
-
Dialysis: An effective method for removing small molecules from a solution of much larger proteins, although it is more time-consuming.
-
Visualized Workflows and Pathways
Caption: Experimental workflow for PEGylation, quenching, and purification.
Caption: Reaction pathways for an m-PEG-NHS ester.
Troubleshooting Guide
Problem: Low or No PEGylation of the Target Molecule
| Potential Cause | Recommended Solution |
| Incorrect Buffer | Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine). Use buffers like PBS, HEPES, or borate at a pH between 7.2 and 8.5. If your protein is in an incompatible buffer, perform a buffer exchange before the reaction. |
| Hydrolyzed PEG-NHS Reagent | NHS esters are moisture-sensitive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare the PEG-NHS solution immediately before use and do not store it in aqueous solutions. |
| Reaction pH is Too Low | If the pH is below ~7, primary amines on the protein will be protonated (-NH₃⁺) and will not be sufficiently nucleophilic to react efficiently. Verify the pH of your reaction buffer. |
| Low Protein Concentration | The competing hydrolysis reaction is more significant in dilute protein solutions. If possible, increase the concentration of your protein to favor the PEGylation reaction. |
Problem: Non-Specific Binding or Aggregation After PEGylation
| Potential Cause | Recommended Solution |
| Incomplete Quenching | Ensure the quenching reagent is added at a sufficient final concentration (e.g., 20-100 mM) and allowed to react for at least 15 minutes to consume all excess PEG-NHS ester. |
| High Degree of Labeling | A high molar excess of the PEG reagent can lead to multiple PEG chains being attached to a single protein molecule, which may alter its properties and cause aggregation. Reduce the molar excess of the m-PEG-NHS ester in the reaction. |
| Inefficient Purification | Unreacted (but quenched) PEG reagent can sometimes cause non-specific binding in downstream assays. Ensure your purification method (e.g., SEC, dialysis) is effectively separating the PEGylated product from all other reaction components. |
| Hydrophobic NHS Ester Linker | If the linker part of the PEG-NHS ester is very hydrophobic, it can decrease the solubility of the final conjugate. Using a PEG reagent with a more hydrophilic linker can mitigate this issue. |
Problem: Difficulty Removing Excess Quenching Reagent
| Potential Cause | Recommended Solution |
| Inappropriate Purification Method | For small molecules like Tris or glycine, size-based purification methods are highly effective. Use a desalting column (like G-25) for rapid removal or perform dialysis with an appropriate molecular weight cutoff (MWCO) membrane. |
| Insufficient Dialysis/Chromatography | Ensure sufficient dialysis time with adequate buffer changes. For chromatography, ensure the column bed volume is sufficient for good separation between your large PEGylated molecule and the small quenching reagent. |
References
Technical Support Center: Managing Moisture Sensitivity of m-PEG14-NHS Ester Reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the moisture sensitivity of m-PEG14-NHS ester reagents.
Frequently Asked Questions (FAQs)
Q1: What is an this compound, and why is it moisture-sensitive?
A1: An this compound is a chemical reagent used for PEGylation, the process of attaching a polyethylene glycol (PEG) chain to a molecule, typically a protein or peptide. The "m-PEG14" portion refers to a methoxy-capped polyethylene glycol chain with 14 ethylene glycol units. The "NHS ester" (N-hydroxysuccinimidyl ester) is a reactive group that specifically targets and forms a stable amide bond with primary amines (like the side chain of lysine residues or the N-terminus of a protein).[1][2][3]
The NHS ester is highly susceptible to hydrolysis, a chemical reaction with water.[4][5] When exposed to moisture, the ester bond is cleaved, converting the reactive NHS ester into an unreactive carboxylic acid and releasing N-hydroxysuccinimide (NHS). This hydrolysis reaction is the primary reason for the reagent's moisture sensitivity and can significantly reduce or eliminate its ability to conjugate with the target molecule.
Q2: What is the optimal pH for conducting a conjugation reaction with this compound?
A2: The optimal pH for an NHS ester conjugation reaction is a compromise between maximizing the reactivity of the target amine groups and minimizing the hydrolysis of the NHS ester. The recommended pH range is typically between 7.2 and 8.5. A frequently recommended pH is 8.3-8.5, as it provides a good balance.
-
Below pH 7.2: Most primary amines on proteins are protonated (R-NH3+), making them poor nucleophiles and thus unreactive with the NHS ester.
-
Above pH 8.5: The rate of NHS ester hydrolysis increases significantly, which can lead to a substantial loss of the reagent before it has a chance to react with the target molecule.
Q3: Which buffers should I use, and which should I avoid?
A3: It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the this compound.
-
Recommended Buffers: Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 or sodium bicarbonate buffer at a pH of 8.3 are common choices.
-
Buffers to Avoid: Strictly avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.
Q4: How should I properly store and handle solid this compound?
A4: Proper storage and handling are crucial to maintain the reactivity of the reagent.
-
Storage: Store the solid this compound in a cool, dry place, protected from light. Storage at -20°C with a desiccant is highly recommended.
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents atmospheric moisture from condensing on the cold powder, which would lead to hydrolysis. For optimal preservation, consider purging the vial with an inert gas like nitrogen or argon before resealing.
Q5: How should I prepare and use stock solutions of this compound?
A5: Due to the rapid hydrolysis of NHS esters in aqueous solutions, it is not recommended to prepare and store aqueous stock solutions.
-
Solvent Choice: If the this compound is not readily soluble in your aqueous reaction buffer, first dissolve it in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Ensure the solvent is of high quality; for instance, DMF can degrade into dimethylamine, which has a "fishy" smell and will compete with your target molecule.
-
Immediate Use: Aqueous solutions of NHS esters should be used immediately after preparation.
-
Organic Stock Solutions: Stock solutions in anhydrous DMF or DMSO can be stored for 1-2 months at -20°C. When using a frozen stock solution, allow it to thaw and reach room temperature before opening.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Conjugation Yield | Hydrolysis of this compound: This is the most common cause. The reagent may have been compromised by moisture during storage or handling. | - Ensure the reagent vial was warmed to room temperature before opening.- Use a fresh vial of the reagent.- Prepare the reagent solution in anhydrous DMSO or DMF immediately before use.- Verify the pH of the reaction buffer is within the optimal range (7.2-8.5). |
| Suboptimal pH: The reaction pH is too low (amines are protonated) or too high (hydrolysis is too rapid). | - Carefully check and adjust the pH of your reaction buffer to be within the 7.2-8.5 range. | |
| Presence of competing nucleophiles: The reaction buffer or protein sample contains primary amines (e.g., Tris, glycine, or ammonium salts). | - Perform a buffer exchange (e.g., dialysis or desalting column) to move the protein into an amine-free buffer like PBS. | |
| Non-Specific Binding in Assays | Excessive labeling: Over-modification of the protein can alter its properties, leading to aggregation or increased non-specific interactions. | - Reduce the molar excess of the this compound in the reaction. A common starting point is a 5- to 20-fold molar excess. |
| Hydrolyzed reagent: The hydrolyzed NHS ester creates a free carboxyl group, which can increase non-specific binding through electrostatic interactions. | - Follow the recommended actions for "Low or No Conjugation Yield" to minimize hydrolysis. | |
| Precipitation During Reaction | Protein Aggregation: The addition of the organic solvent (DMSO/DMF) or a change in pH may cause the protein to become unstable and precipitate. | - Ensure the final concentration of the organic solvent in the reaction mixture is low (typically less than 10%).- Confirm your protein is soluble and stable in the chosen reaction buffer. |
Quantitative Data Summary
| pH | Approximate Half-life (t½) at Room Temperature | Reference |
| 7.0 | Several hours | |
| 7.4 | > 120 minutes | |
| 8.0 | ~190 - 210 minutes | |
| 8.5 | ~130 - 180 minutes | |
| 9.0 | < 10 minutes |
Note: These values are approximate and can vary based on the specific molecule to which the NHS ester is attached, buffer composition, and temperature.
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation
This protocol provides a general workflow for conjugating an this compound to a protein.
-
Buffer Preparation: Prepare an amine-free reaction buffer, such as 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.5.
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.
-
-
This compound Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Immediately before initiating the reaction, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add a calculated molar excess (e.g., 10- to 20-fold) of the dissolved this compound to the protein solution.
-
Gently mix the reaction. Ensure the final concentration of the organic solvent is below 10%.
-
Incubate the reaction for 1-4 hours at room temperature or overnight on ice.
-
-
Purification: Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (gel filtration) or dialysis.
Protocol 2: Assessing the Reactivity of this compound
This qualitative protocol can help determine if a stock of this compound has been compromised by hydrolysis. The principle is that hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which has a strong absorbance at ~260 nm.
-
Reagent Preparation:
-
Weigh 1-2 mg of the this compound.
-
Dissolve it in 2 mL of an amine-free buffer (e.g., PBS, pH 7.2). If necessary, first dissolve in a small amount of DMSO (e.g., 250 µL) before adding the buffer.
-
Prepare a control tube containing only the buffer (and DMSO if used).
-
-
Initial Absorbance Measurement:
-
Set a spectrophotometer to 260 nm.
-
Zero the spectrophotometer using the control tube.
-
Measure the absorbance of the this compound solution.
-
-
Forced Hydrolysis:
-
To 1 mL of the reagent solution, add 100 µL of 0.5 N NaOH.
-
Vortex for 30 seconds.
-
-
Final Absorbance Measurement:
-
Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
-
Interpretation:
-
Active Reagent: If the absorbance of the base-hydrolyzed solution is significantly greater than the initial absorbance, the reagent is active.
-
Inactive (Hydrolyzed) Reagent: If there is little to no increase in absorbance, the reagent has likely been hydrolyzed and should be discarded.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Competing aminolysis and hydrolysis pathways for NHS esters.
References
impact of protein concentration on m-PEG14-NHS ester labeling efficiency
Welcome to the technical support center for m-PEG14-NHS ester labeling. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their protein PEGylation experiments.
Troubleshooting Guide
This section addresses common issues encountered during this compound labeling of proteins.
| Issue | Possible Cause | Recommended Solution |
| Low or No Labeling Efficiency | Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5 for NHS ester reactions. At lower pH, the primary amines are protonated and less reactive. At higher pH, the NHS ester hydrolyzes rapidly. | - Verify the pH of your reaction buffer using a calibrated pH meter. - Use a fresh buffer preparation, such as 0.1 M sodium bicarbonate or phosphate buffer, within the pH 8.0-8.5 range.[1] |
| Hydrolyzed this compound: The reagent has been exposed to moisture, leading to hydrolysis and inactivation. | - Always allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.[2] - Prepare the PEG solution immediately before use in a dry, water-miscible organic solvent like DMSO or DMF.[3] Do not prepare stock solutions for long-term storage.[2] | |
| Low Protein Concentration: Dilute protein solutions can lead to lower labeling efficiency.[4] | - If possible, concentrate your protein to a range of 1-10 mg/mL. - For dilute protein solutions, a higher molar excess of the this compound may be required to achieve the desired level of labeling. | |
| Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the NHS ester. | - Ensure your protein solution is in an amine-free buffer. If necessary, perform buffer exchange via dialysis or desalting columns into a suitable buffer like PBS. | |
| Protein Precipitation After Labeling | Hydrophobicity of the PEGylated Protein: The addition of multiple PEG chains can sometimes lead to aggregation and precipitation, especially if the protein is prone to instability. | - Consider using a PEG reagent with a different chain length or structure. - Optimize the molar ratio of PEG to protein to achieve a lower degree of labeling. |
| Change in Buffer Conditions: The addition of the PEG reagent dissolved in an organic solvent may have altered the final buffer composition, affecting protein solubility. | - Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture does not exceed 10%. | |
| Inconsistent Labeling Results | Variability in Reagent Activity: The activity of the this compound can vary between batches or due to improper storage. | - Test the reactivity of a new batch of reagent on a small scale before proceeding with a large-scale experiment. - Store the reagent at -20°C with a desiccant to maintain its stability. |
| Inaccurate Quantification of Reactants: Errors in determining the concentration of the protein or the PEG reagent will lead to inconsistent molar ratios. | - Accurately determine the protein concentration using a reliable method (e.g., BCA assay, A280). - Carefully weigh the this compound and prepare the solution just prior to use. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal protein concentration for this compound labeling?
A1: The recommended protein concentration for efficient labeling is typically between 1-10 mg/mL. Labeling can be performed at lower concentrations, but this may require a higher molar excess of the this compound to achieve the same degree of labeling.
Q2: How does protein concentration affect the efficiency of the labeling reaction?
A2: Higher protein concentrations generally lead to higher labeling efficiency for a given molar ratio of PEG reagent to protein. In more dilute protein solutions, the competition between the desired aminolysis reaction (PEGylation) and the undesirable hydrolysis of the NHS ester is more pronounced, which can reduce the overall yield of the PEGylated product.
Q3: What is the recommended molar excess of this compound to protein?
A3: A common starting point is a 20-fold molar excess of the this compound to the protein. However, the optimal ratio can vary depending on the protein's characteristics (e.g., number of available lysines), its concentration, and the desired degree of PEGylation. It is often necessary to perform a series of small-scale reactions to determine the optimal molar ratio for your specific application.
Q4: How can I determine the efficiency of my PEGylation reaction?
A4: The efficiency of a PEGylation reaction is typically assessed by determining the degree of PEGylation (the average number of PEG molecules attached to each protein molecule). This can be quantified using various analytical techniques, including:
-
SDS-PAGE: PEGylated proteins will show a shift in molecular weight compared to the unlabeled protein.
-
Size-Exclusion Chromatography (SEC): This can separate PEGylated species from the unreacted protein.
-
Mass Spectrometry (MS): Provides a precise measurement of the mass of the PEGylated protein, allowing for the determination of the number of attached PEG chains.
Q5: Can I reuse an this compound solution?
A5: It is not recommended to reuse this compound solutions. The NHS ester moiety is highly susceptible to hydrolysis in the presence of moisture. To ensure maximum reactivity, always prepare a fresh solution immediately before each use and discard any unused portion.
Quantitative Data
The following table provides an illustrative summary of how protein concentration can impact the degree of labeling (DOL) with an NHS ester. These are representative values, and the actual results may vary depending on the specific protein, this compound, and reaction conditions.
| Protein Concentration (mg/mL) | Molar Excess of NHS Ester | Estimated Labeling Efficiency (%) | Estimated Degree of Labeling (DOL) |
| 1 | 20x | 20-30% | 4-6 |
| 2.5 | 20x | ~35% | 7 |
| 5 | 20x | >35% | >7 |
| 10 | 20x | High | High (may lead to over-labeling) |
Data synthesized from multiple sources indicating trends in labeling efficiency with varying protein concentrations.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol provides a general guideline for the PEGylation of a protein using an this compound. Optimization may be required for your specific protein and application.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.
-
Prepare the this compound Solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).
-
Initiate the Labeling Reaction:
-
Add the appropriate volume of the Reaction Buffer to your protein solution.
-
Slowly add the calculated volume of the dissolved this compound to the protein solution while gently mixing. A common starting point is a 20-fold molar excess.
-
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Purification: Remove the unreacted this compound and byproducts by purifying the PEGylated protein using a desalting column or dialysis.
Protocol 2: Determining the Degree of Labeling (DOL) by SDS-PAGE
Materials:
-
PEGylated protein sample
-
Unlabeled protein control
-
SDS-PAGE gel and running buffer
-
Protein loading buffer
-
Coomassie blue or other protein stain
-
Gel imaging system
Procedure:
-
Prepare Samples: Mix a small aliquot of your purified PEGylated protein and the unlabeled control with protein loading buffer.
-
Run SDS-PAGE: Load the samples onto an SDS-PAGE gel and run it according to standard procedures.
-
Stain the Gel: After electrophoresis, stain the gel with Coomassie blue to visualize the protein bands.
-
Analyze the Gel:
-
The unlabeled protein will appear as a single band at its expected molecular weight.
-
The PEGylated protein will appear as a ladder of bands at higher molecular weights, with each band representing the addition of one or more PEG chains.
-
The distribution and intensity of the bands can provide a qualitative assessment of the degree of PEGylation. Densitometry can be used for a more quantitative analysis.
-
Visualizations
Caption: Chemical reaction of an this compound with a primary amine on a protein.
Caption: A logical workflow for troubleshooting low this compound labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]
- 3. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
Validation & Comparative
Navigating the PEGylation Landscape: A Comparative Guide to m-PEG14-NHS Ester and Other Chain Length Variants
For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene glycol (PEG) linker is a critical step in the design of bioconjugates with optimized therapeutic properties. This guide provides an objective comparison of m-PEG14-NHS ester with other commonly used m-PEG-NHS esters of varying chain lengths, offering experimental data and detailed protocols to inform rational drug design and development.
The covalent attachment of PEG chains, a process known as PEGylation, is a well-established strategy to enhance the therapeutic profiles of proteins, peptides, and small molecule drugs. By increasing the hydrodynamic radius and providing a hydrophilic shield, PEGylation can improve solubility, prolong circulation half-life, and reduce the immunogenicity of the conjugated molecule. N-hydroxysuccinimide (NHS) esters are widely utilized for their ability to efficiently react with primary amines on biomolecules to form stable amide bonds.
The length of the PEG chain is a crucial parameter that significantly influences the physicochemical and pharmacokinetic properties of the resulting bioconjugate. This guide focuses on a direct comparison of this compound with other discrete chain length variants (m-PEG4, m-PEG8, m-PEG12, and m-PEG24-NHS esters) to elucidate the impact of PEG length on key performance characteristics.
Comparative Performance Analysis
The choice of m-PEG-NHS ester chain length involves a trade-off between various properties. While longer PEG chains can offer superior shielding and pharmacokinetic benefits, they may also introduce greater steric hindrance, potentially impacting the biological activity of the conjugated molecule.
Physicochemical Properties
The length of the PEG chain directly affects the solubility and hydrodynamic size of the PEGylating agent and the resulting conjugate.
| Property | m-PEG4-NHS Ester | m-PEG8-NHS Ester | m-PEG12-NHS Ester | This compound | m-PEG24-NHS Ester |
| Molecular Weight | ~333 g/mol [1] | ~500 g/mol | ~700 g/mol | ~773 g/mol | ~1200 g/mol [2] |
| Solubility in Aqueous Buffers | High | Very High | Very High | Excellent | Excellent |
| Hydrodynamic Radius Increase | Small | Moderate | Intermediate | Significant | Large |
Reaction Kinetics and Stability
The reactivity of the NHS ester is a key consideration for efficient bioconjugation. While the intrinsic reactivity of the NHS ester group is similar across different PEG chain lengths, the overall reaction kinetics can be influenced by steric effects and the local microenvironment. A critical factor in aqueous reactions is the rate of hydrolysis, which competes with the desired amidation reaction.
| Parameter | m-PEG4-NHS Ester | m-PEG8-NHS Ester | m-PEG12-NHS Ester | This compound | m-PEG24-NHS Ester |
| Relative Reaction Rate with Primary Amines | Fast | Fast | Slightly Slower | Slower | Slower |
| Hydrolysis Half-life (pH 8, 25°C) | ~1 hour[3] | ~1 hour | ~1 hour | ~1 hour | ~1 hour |
| Steric Hindrance | Low | Moderate | Increasing | Significant | High[4] |
Note: Hydrolysis half-life is highly dependent on pH and buffer composition. The value provided is a general estimate for NHS esters at pH 8. While the intrinsic hydrolysis rate of the NHS ester is not significantly affected by the PEG chain length, the effective concentration and accessibility of the NHS group can be influenced by the polymer chain, especially in the context of micelle formation with very long, amphipathic PEGs.
Impact on Bioconjugate Properties
The ultimate goal of PEGylation is to modulate the biological properties of the parent molecule. The length of the PEG chain plays a pivotal role in determining the pharmacokinetic profile and in vivo efficacy of the bioconjugate.
| Bioconjugate Property | Effect of m-PEG4 | Effect of m-PEG8 | Effect of m-PEG12 | Effect of m-PEG14 | Effect of m-PEG24 |
| Increase in Circulation Half-life | Modest | Significant | Substantial | Pronounced | Very Pronounced[5] |
| Reduction in Renal Clearance | Moderate | Significant | Substantial | High | Very High |
| Shielding from Proteolytic Enzymes | Partial | Good | Very Good | Excellent | Superior |
| Potential for Reduced Biological Activity (due to steric hindrance) | Low | Moderate | Moderate-High | High | Very High |
| Immunogenicity | Reduced | Significantly Reduced | Markedly Reduced | Very Low | Extremely Low |
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
General Protein PEGylation Protocol
This protocol describes a general procedure for the covalent attachment of m-PEG-NHS esters of varying chain lengths to a model protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).
-
m-PEG-NHS esters (m-PEG4, m-PEG8, m-PEG12, m-PEG14, m-PEG24).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Dialysis or size-exclusion chromatography (SEC) materials for purification.
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the m-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved m-PEG-NHS ester solution to the protein solution with gentle mixing. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to consume any unreacted NHS ester.
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
Determination of the Degree of PEGylation by ¹H NMR Spectroscopy
This method allows for the quantitative determination of the average number of PEG chains attached to the protein.
Materials:
-
Purified PEGylated protein (lyophilized).
-
Deuterated solvent (e.g., D₂O).
-
Internal standard (e.g., DMSO).
-
NMR spectrometer.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the lyophilized PEGylated protein and the internal standard in the deuterated solvent.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Data Analysis:
-
Integrate the characteristic peak of the PEG methylene protons (around 3.6 ppm).
-
Integrate the peak of the internal standard.
-
Integrate a well-resolved aromatic amino acid proton peak from the protein (e.g., tyrosine or phenylalanine protons between 6.8 and 7.4 ppm).
-
Calculate the molar ratio of PEG to protein using the known concentrations and the integral values to determine the degree of PEGylation.
-
In Vitro Analysis of Steric Hindrance: Enzyme Inhibition Assay
This assay can be used to assess the impact of PEG chain length on the biological activity of an enzyme, providing an indirect measure of steric hindrance around the active site.
Materials:
-
PEGylated enzyme and un-PEGylated control.
-
Substrate for the enzyme.
-
Assay buffer.
-
Plate reader or spectrophotometer.
Procedure:
-
Enzyme Preparation: Prepare solutions of the un-PEGylated and PEGylated enzymes at the same molar concentration in the assay buffer.
-
Assay:
-
Add a fixed amount of the enzyme solution to the wells of a microplate.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time.
-
-
Data Analysis: Calculate the initial reaction velocity for each enzyme variant. A decrease in the reaction velocity for the PEGylated enzymes compared to the un-PEGylated control indicates steric hindrance by the attached PEG chains.
In Vivo Pharmacokinetic Study
This experiment determines the effect of PEG chain length on the circulation half-life of a PEGylated protein in an animal model.
Materials:
-
PEGylated proteins with different PEG chain lengths and the un-PEGylated control.
-
Animal model (e.g., mice or rats).
-
Equipment for intravenous injection and blood collection.
-
Analytical method to quantify the protein in plasma (e.g., ELISA).
Procedure:
-
Dosing: Administer a single intravenous dose of each PEGylated protein and the control to different groups of animals.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Quantification: Measure the concentration of the protein in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time and calculate key pharmacokinetic parameters such as elimination half-life (t½), clearance (CL), and area under the curve (AUC).
Visualizing Key Concepts
To further illustrate the principles discussed, the following diagrams have been generated using the DOT language.
Conclusion
The selection of an appropriate m-PEG-NHS ester chain length is a critical decision in the development of bioconjugates. While this compound offers a balanced profile for significantly enhancing the pharmacokinetic properties of many biomolecules, a careful consideration of the trade-off between increased steric hindrance and potential loss of biological activity is essential. Shorter PEG chains, such as m-PEG4 and m-PEG8, may be preferable when preserving the native function of the biomolecule is paramount. Conversely, longer chains like m-PEG24 are ideal for maximizing circulation time and shielding from the immune system. The experimental protocols provided in this guide offer a framework for the systematic evaluation of different m-PEG-NHS esters, enabling researchers to make data-driven decisions for the optimal design of their next-generation bioconjugates.
References
- 1. medkoo.com [medkoo.com]
- 2. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Protein and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NHS Esters and Maleimides for Protein Conjugation
In the realm of bioconjugation, the covalent attachment of molecules to proteins is a cornerstone technique for developing therapeutics, diagnostic agents, and research tools. Among the myriad of chemical strategies available, N-hydroxysuccinimide (NHS) esters and maleimides represent two of the most prevalent and well-characterized methods. This guide provides an objective comparison of these two powerful chemistries, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific application.
Reaction Chemistry and Specificity
The fundamental difference between NHS esters and maleimides lies in their target reactivity towards amino acid residues on a protein.
NHS Esters: These reagents react primarily with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain.[1][2] The reaction, which occurs at a physiological to slightly alkaline pH (7.2-8.5), results in the formation of a stable amide bond.[1][3] Due to the high abundance of lysine residues on the surface of most proteins, NHS ester chemistry often leads to a heterogeneous population of conjugates with varying numbers of modifications at different locations.[4]
Maleimides: In contrast, maleimides exhibit high selectivity for sulfhydryl (thiol) groups, found in the side chain of cysteine residues. This reaction, a Michael addition, proceeds optimally under mild physiological conditions (pH 6.5-7.5) and forms a stable thioether bond. The reaction of maleimides with thiols is approximately 1,000 times faster than with amines at a neutral pH, ensuring high chemoselectivity for cysteine. The lower natural abundance of cysteine residues compared to lysine allows for more site-specific protein modification.
Comparative Performance Data
The choice between NHS esters and maleimides often depends on the desired level of specificity, the stability requirements of the final conjugate, and the characteristics of the protein being modified. The following table summarizes key quantitative parameters for each chemistry.
| Parameter | NHS Ester Chemistry | Maleimide Chemistry |
| Target Residue | Primary Amines (Lysine, N-terminus) | Sulfhydryl Groups (Cysteine) |
| Optimal pH Range | 7.2 - 8.5 | 6.5 - 7.5 |
| Bond Formed | Amide | Thioether |
| Typical Molar Excess | 10 to 20-fold | 10 to 20-fold |
| Reaction Time | 1 - 4 hours at room temperature | 2 hours at room temperature to overnight at 4°C |
| Bond Stability | Highly Stable | Generally stable, but can undergo retro-Michael reaction |
| Specificity | Lower (multiple lysine residues) | Higher (less abundant cysteine residues) |
Experimental Protocols
Detailed methodologies for protein conjugation using NHS esters and maleimides are provided below. These protocols serve as a general guideline and may require optimization for specific proteins and labels.
Protocol 1: Protein Labeling with an NHS Ester
This protocol describes a general procedure for labeling a protein with a molecule functionalized with an NHS ester.
Materials:
-
Protein of interest (1-10 mg/mL)
-
NHS ester labeling reagent
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., 1 M Tris-HCl or glycine, pH 7.4)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed.
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution. Gently mix and incubate for 1-2 hours at room temperature.
-
Quenching (Optional): To stop the reaction, add the quenching reagent to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted NHS ester and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein and the conjugated molecule.
Protocol 2: Protein Labeling with a Maleimide
This protocol outlines the steps for conjugating a maleimide-activated molecule to a protein containing cysteine residues.
Materials:
-
Protein with accessible sulfhydryl groups (1-10 mg/mL)
-
Maleimide-activated labeling reagent
-
Degassed, thiol-free buffer (e.g., PBS, HEPES, Tris, pH 7.0-7.5)
-
Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer at a concentration of 1-10 mg/mL.
-
Reduction of Disulfide Bonds (if necessary): If the target cysteine residues are involved in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.
-
Maleimide Reagent Preparation: Allow the vial of the maleimide-activated reagent to warm to room temperature before opening. Dissolve it in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution. Gently mix and protect from light. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Purification: Remove unreacted maleimide reagent by size-exclusion chromatography.
-
Characterization: Determine the degree of labeling using UV-Vis spectrophotometry.
Visualizing the Chemistry and Workflow
To further clarify the processes, the following diagrams illustrate the reaction mechanisms and a comparative experimental workflow.
Stability and Side Reactions
NHS Esters: The primary competing reaction for NHS esters is hydrolysis, which increases with pH. The half-life of hydrolysis for NHS-ester compounds is about 4 to 5 hours at pH 7.0 and 0°C, but decreases to 10 minutes at pH 8.6 and 4°C. Therefore, it is crucial to use freshly prepared NHS ester solutions and perform the conjugation reaction promptly.
Maleimides: While the thioether bond formed is generally stable, it can undergo a retro-Michael reaction, especially in the presence of other thiols, which can lead to the transfer of the label to other molecules. The stability of the maleimide-thiol conjugate can be improved by post-conjugation hydrolysis of the thiosuccinimide ring. Above pH 7.5, maleimides can also react with primary amines, such as lysine residues, which can reduce the specificity of the conjugation. Furthermore, maleimides are susceptible to hydrolysis, which increases with pH, forming a non-reactive maleamic acid.
Conclusion
Both NHS esters and maleimides are powerful and versatile tools for protein conjugation. The choice between them hinges on the specific requirements of the application. NHS ester chemistry is a robust method for labeling proteins when site-specificity is not a primary concern, and a high degree of labeling is desired. In contrast, maleimide chemistry offers a more controlled and site-specific approach by targeting the less abundant cysteine residues, making it a preferred method for creating well-defined and homogeneous bioconjugates, such as antibody-drug conjugates. By understanding the distinct advantages and limitations of each technique, researchers can make informed decisions to achieve their desired conjugation outcomes.
References
Beyond PEGylation: A Comparative Guide to Reducing Protein Immunogenicity
The conjugation of polyethylene glycol (PEG) to therapeutic proteins, or PEGylation, has long been the gold standard for extending plasma half-life and shielding proteins from the host immune system. However, concerns over the immunogenicity of PEG itself, including the "accelerated blood clearance (ABC)" phenomenon driven by anti-PEG antibodies, have spurred the development of alternative technologies.[1][2] This guide provides an objective comparison of promising alternatives to PEGylation, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their therapeutic candidates.
This guide evaluates several leading alternatives: Polypeptide-based fusion strategies such as PASylation and XTENylation , and conjugation with the biodegradable polymer HES (hydroxyethyl starch) . These technologies aim to mimic the beneficial biophysical properties of PEG—namely, a large hydrodynamic radius to reduce renal clearance—while utilizing biodegradable and potentially less immunogenic materials.
Comparative Performance Data
The following tables summarize quantitative data on the pharmacokinetic (PK) performance of proteins modified with these alternative technologies compared to their unmodified or PEGylated counterparts. A key advantage highlighted is the significant extension of plasma half-life, a primary goal of such modifications.
Table 1: Pharmacokinetic Parameters of PASylated Proteins in Mice
| Protein | Modification | Terminal Half-Life (t½) | Fold Increase vs. Unmodified | Area Under the Curve (AUC) | Fold Increase in AUC | Reference |
| Human Growth Hormone (hGH) | Unmodified | < 3 minutes (0.047 h) | - | - | - | [3][4] |
| PAS(600)-hGH | 4.42 hours | ~94x | - | 50x (s.c. admin) | [3] | |
| Interferon (IFN) | Unmodified | 32 minutes (0.53 h) | - | 12.6 hµg/mL | - | |
| PAS(600)-IFN | 15.85 hours | ~30x | 1171 hµg/mL | ~93x | ||
| Murine Leptin | Unmodified | 26 minutes (0.43 h) | - | - | - | |
| PAS(600)-Leptin | 19.6 hours | ~45x | - | 28x (body weight loss) |
Data derived from studies in various mouse models. PAS(x) denotes a PAS polypeptide of 'x' residues.
Table 2: Pharmacokinetic Parameters of HESylated Proteins in Rats
| Protein | Modification | Terminal Half-Life (t½) | Fold Increase vs. Unmodified | Area Under the Curve (AUC) | Fold Increase in AUC | Reference |
| Anakinra (IL-1ra) | Unmodified | 1.7 hours | - | - | - | |
| HESylated Anakinra | 10.8 hours | 6.4x | - | 45x |
Data derived from in vivo studies in rats.
Immunogenicity Profile
A major driver for seeking alternatives is the immunogenicity of PEG itself. Studies have shown that repeated administration of PEGylated therapeutics can induce anti-PEG IgM and IgG antibodies, leading to accelerated clearance and reduced efficacy. The alternatives presented here are designed to circumvent this issue.
-
PASylation : PAS polypeptides are reported to lack toxicity and immunogenicity in mice. In a direct comparison using liposome formulations, PASylated liposomes were found to be less likely to induce the production of anti-PEG IgM compared to their PEGylated counterparts, mitigating the risk of the ABC phenomenon. While the protein drug itself may still be immunogenic, the PAS polymer does not appear to add to the response.
-
XTENylation : XTEN polypeptides are designed to be non-immunogenic and are biodegradable. They are composed of hydrophilic amino acids (A, E, G, P, S, T) that lack the hydrophobic residues often responsible for T-cell epitopes that trigger an immune response. This makes them a potentially less immunogenic alternative to PEG.
-
HESylation : HES is a biodegradable polymer. While direct comparative immunogenicity data is less prevalent in the reviewed literature, its biodegradable nature is a key advantage over the bio-accumulation concerns associated with high molecular weight PEG.
Visualization of Methodologies
To better understand the technologies and evaluation processes, the following diagrams illustrate the core concepts and workflows.
Caption: Comparison of protein modification strategies.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Caption: Workflow for an anti-drug antibody bridging ELISA.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are generalized protocols for the key assays discussed.
Protocol 1: Bridging ELISA for Anti-Drug Antibody (ADA) Detection
This protocol provides a general framework for detecting bivalent ADAs in serum samples.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated therapeutic drug (for capture)
-
Horseradish Peroxidase (HRP)-labeled therapeutic drug (for detection)
-
Wash Buffer (e.g., PBST: PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in PBST)
-
Assay Diluent (e.g., HISPEC Assay Diluent)
-
Serum samples (patient/animal) and controls
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Capture Antibody Coating:
-
Add 100 µL of biotinylated drug, diluted to an optimized concentration (e.g., 1 µg/mL) in PBS, to each well of a streptavidin-coated plate.
-
Incubate for 1 hour at room temperature (RT) or overnight at 4°C.
-
Wash the plate 3-5 times with Wash Buffer.
-
-
Blocking:
-
Add 300 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at RT to prevent non-specific binding.
-
Wash the plate 3-5 times with Wash Buffer.
-
-
Sample Incubation:
-
Prepare dilutions of standards, controls, and test samples in Assay Diluent.
-
Add 100 µL of each diluted sample to the appropriate wells.
-
Incubate for 1-2 hours at RT, allowing ADAs to bind to the captured drug.
-
Wash the plate 5 times with Wash Buffer.
-
-
Detection Antibody Incubation:
-
Add 100 µL of HRP-labeled drug, diluted to an optimized concentration (e.g., 2 µg/mL) in Assay Diluent, to each well. This forms the "bridge" (Capture Drug <> ADA <> Detection Drug).
-
Incubate for 1 hour at RT.
-
Wash the plate 5-10 times with Wash Buffer.
-
-
Signal Development and Reading:
-
Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 100 µL of Stop Solution to quench the reaction.
-
Read the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of ADA present.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
This protocol outlines a general procedure for determining the PK profile of a modified protein in a mouse model.
Materials:
-
Test animals (e.g., BALB/c or C57BL/6 mice, 6-8 weeks old)
-
Modified protein therapeutic, formulated in a suitable vehicle (e.g., sterile PBS)
-
Dosing syringes and needles (appropriate for the route of administration)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane) for terminal bleeds
-
Centrifuge
-
ELISA kit for quantifying the therapeutic protein
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate animals to housing conditions for at least one week.
-
Randomize animals into groups (e.g., n=3-5 mice per time point for terminal studies, or n=5-6 for serial sampling).
-
-
Drug Administration:
-
Administer a single dose of the modified protein via the desired route (e.g., intravenous tail vein injection or subcutaneous injection). Record the precise time of dosing.
-
-
Blood Collection:
-
Serial Sampling: Collect small blood volumes (~30 µL) from each mouse at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 4h, 8h, 24h, 48h) via submandibular or saphenous vein bleeding.
-
Terminal Sampling: For studies requiring larger volumes or where serial bleeding is not feasible, anesthetize and collect a terminal blood sample via cardiac puncture at each designated time point.
-
-
Sample Processing:
-
Transfer blood into heparinized microcentrifuge tubes.
-
Centrifuge at ~2,000g for 10 minutes at 4°C to separate plasma.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of the therapeutic protein in the plasma samples using a validated ELISA specific for the drug.
-
-
Data Analysis:
-
Plot the plasma concentration versus time data for each animal.
-
Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis and calculate key parameters, including elimination half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
-
Protocol 3: Surface Plasmon Resonance (SPR) for Protein Interaction and Aggregation
SPR is a label-free technique used to monitor biomolecular interactions in real-time. It can be adapted to assess how modifications affect a protein's binding to its target receptor or to study the kinetics of aggregation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 dextran chip)
-
Ligand (e.g., the protein's target receptor) and Analyte (the modified protein)
-
Immobilization buffers (e.g., 10 mM sodium acetate at various pH values)
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5)
Procedure (for Target Binding Analysis):
-
Ligand Immobilization:
-
Activate the sensor chip surface using a pulse of EDC/NHS mixture.
-
Inject the ligand (receptor) diluted in an appropriate immobilization buffer (e.g., sodium acetate, pH 4.5) to covalently couple it to the surface via amine groups.
-
Inject ethanolamine-HCl to deactivate any remaining active esters on the surface. A reference flow cell should be prepared similarly but without the ligand.
-
-
Analyte Binding Measurement:
-
Inject a series of increasing concentrations of the analyte (modified protein) over both the ligand and reference flow cells at a constant flow rate.
-
Monitor the association phase as the analyte flows over the chip and the dissociation phase as running buffer replaces the analyte solution.
-
-
Surface Regeneration:
-
Inject a pulse of regeneration solution to remove all bound analyte from the ligand surface, preparing it for the next injection cycle.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the ligand flow cell signal to obtain specific binding sensorgrams.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
For Aggregation Studies: The protocol can be adapted by immobilizing the protein monomer and flowing additional monomers over the surface to observe self-association and aggregation kinetics. The increasing response units (RU) over time would indicate mass buildup due to aggregation.
-
References
- 1. PASylation improves pharmacokinetic of liposomes and attenuates anti-PEG IgM production: An alternative to PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-PEG IgM Response against PEGylated Liposomes in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PASylation: a biological alternative to PEGylation for extending the plasma half-life of pharmaceutically active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating m-PEG14-NHS Ester Conjugation
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone technique for enhancing the therapeutic properties of biomolecules. The m-PEG14-NHS ester is a specific reagent used for this purpose, where a methoxy-capped PEG chain with 14 ethylene glycol units is activated with an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with primary amine groups on proteins and peptides, such as the side chain of lysine residues or the N-terminus, to form a stable amide bond.[][2][3]
Validating this conjugation is a critical step to ensure product consistency, efficacy, and safety. It confirms the successful attachment of the PEG moiety, determines the number of PEG chains added (the degree of PEGylation), and can identify the specific sites of modification. This guide provides a comparative overview of the analytical techniques used for this validation, with a primary focus on mass spectrometry, and includes detailed experimental protocols for key methods.
Gold Standard Validation: Mass Spectrometry
Mass spectrometry (MS) is the most powerful and definitive method for characterizing PEGylated proteins.[4] It provides direct evidence of conjugation by precisely measuring the mass increase corresponding to the attached PEG chain.[5] High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, can provide highly accurate mass data for both the intact conjugate and its peptide fragments.
There are two primary MS-based approaches for validating this compound conjugation:
-
Intact Mass Analysis : This method measures the total molecular weight of the protein before and after the PEGylation reaction. The mass difference reveals the number of PEG chains that have been successfully conjugated.
-
Peptide Mapping : This "bottom-up" approach involves enzymatically digesting the PEGylated protein into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique can pinpoint the exact amino acid residues that have been modified.
Experimental Workflow for Mass Spectrometry Validation
The following diagram illustrates the typical workflow for validating PEGylation using both intact mass analysis and peptide mapping.
Caption: Workflow for MS-based validation of PEGylation.
Detailed Experimental Protocols
Protocol 1: Intact Mass Analysis via LC-MS
This protocol is for determining the degree of PEGylation.
-
Sample Preparation :
-
Prepare solutions of both the native (unconjugated) and the purified PEGylated protein at a concentration of approximately 1 mg/mL.
-
Buffer exchange the samples into an MS-compatible buffer, such as 10mM ammonium acetate, using appropriate molecular weight cutoff (MWCO) centrifuge filters.
-
-
LC-MS Analysis :
-
Inject 1-5 µg of the prepared sample onto a reverse-phase liquid chromatography (RPLC) column (e.g., C4 or C8) or a size-exclusion chromatography (SEC) column.
-
Elute the protein using a suitable gradient (e.g., an increasing gradient of acetonitrile with 0.1% formic acid for RPLC).
-
The column eluent is directly introduced into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF).
-
Acquire mass spectra across a relevant mass-to-charge (m/z) range (e.g., 500-4000 m/z).
-
-
Data Analysis :
-
The raw ESI-MS spectrum will show a series of peaks, each representing the intact protein with a different number of positive charges.
-
Use deconvolution software (e.g., ProMass, BioAnalyst) to transform the m/z spectrum into a zero-charge mass spectrum.
-
Compare the deconvoluted mass of the native protein with the masses of the species present in the PEGylated sample. The mass shift will indicate the number of PEG units attached.
-
Protocol 2: Peptide Mapping via LC-MS/MS
This protocol is for identifying the specific sites of PEGylation.
-
Denaturation, Reduction, and Alkylation :
-
Solubilize ~50 µg of the purified PEGylated protein in a denaturing buffer (e.g., 8 M urea or 6 M guanidine HCl).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 25 mM and incubating in the dark for 1 hour at room temperature.
-
-
Proteolytic Digestion :
-
Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration to below 1 M.
-
Add a protease, such as trypsin, at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis :
-
Inject the peptide digest onto a C18 RPLC column.
-
Separate the peptides using a long, shallow gradient of acetonitrile containing 0.1% formic acid.
-
Analyze the eluting peptides using the mass spectrometer in data-dependent acquisition (DDA) mode. The instrument will automatically select the most abundant peptide ions from a full MS scan for fragmentation (MS/MS).
-
-
Data Analysis :
-
Use specialized software to search the acquired MS/MS spectra against the known protein sequence.
-
Identify PEGylated peptides by searching for the expected mass modification on potential amine-containing residues (lysine and the N-terminus).
-
The fragmentation spectrum (MS/MS) of a PEGylated peptide will confirm the amino acid sequence and pinpoint the exact site of modification.
-
Quantitative Data Summary
The table below presents hypothetical data from an MS analysis of a protein (Protein X, MW = 25,000 Da) conjugated with this compound. The mass added per PEG chain is approximately 659.7 Da (m-PEG14 portion).
| Species | Expected Mass (Da) | Observed Mass (Da) | Interpretation |
| Native Protein X | 25,000.0 | 25,000.5 | Unmodified Protein |
| Protein X + 1 PEG | 25,659.7 | 25,660.3 | Mono-PEGylated |
| Protein X + 2 PEG | 26,319.4 | 26,320.0 | Di-PEGylated |
| Protein X + 3 PEG | 26,979.1 | 26,979.8 | Tri-PEGylated |
Alternative Validation Methods
While mass spectrometry is the most comprehensive technique, other methods can provide valuable, often complementary, information about the success of a PEGylation reaction.
| Method | Principle | Information Provided | Type |
| SDS-PAGE | Separates proteins based on size. PEGylation increases the hydrodynamic radius, causing a noticeable shift to a higher apparent molecular weight. | Degree of PEGylation (qualitative), Purity | Qualitative |
| Size-Exclusion HPLC (SEC-HPLC) | Separates molecules by hydrodynamic volume. PEGylated proteins are larger and elute earlier than their native counterparts. | Purity, Presence of aggregates, Confirmation of size increase | Quantitative |
| Reverse-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity. PEGylation increases the hydrophilicity of a protein, typically causing it to elute earlier. | Purity, Confirmation of modification | Quantitative |
| Capillary Electrophoresis (CE) | Separates molecules based on their size-to-charge ratio. PEGylation alters this ratio, leading to a shift in migration time. | Purity, Heterogeneity | Quantitative |
Comparison of Validation Methodologies
Choosing the right validation method depends on the specific information required, available equipment, and the stage of development.
Caption: Comparison of key validation techniques.
Conclusion
Validating the conjugation of this compound is essential for the development of PEGylated biotherapeutics. Mass spectrometry stands as the gold standard, offering unparalleled detail regarding the degree and specific sites of PEGylation. However, orthogonal methods like HPLC and SDS-PAGE are invaluable for routine analysis, purity assessment, and as complementary techniques. The choice of methodology should be tailored to the specific analytical question, with MS providing the most comprehensive characterization and other methods offering practical solutions for process monitoring and quality control.
References
Navigating Stability: A Comparative Guide to Amide Bonds Formed by m-PEG14-NHS Ester
For researchers, scientists, and drug development professionals, the stability of the linkage chemistry in bioconjugates is a critical parameter influencing therapeutic efficacy and safety. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the pharmacokinetic properties of therapeutic molecules. Among the various PEGylation reagents, m-PEG-NHS esters are frequently employed to form stable amide bonds with primary amines on proteins and peptides. This guide provides an objective comparison of the stability of amide bonds formed by m-PEG14-NHS ester against other common linkages, supported by experimental data and detailed protocols.
Unparalleled Stability of the Amide Bond
The amide bond formed from the reaction of an m-PEG-NHS ester with a primary amine is renowned for its exceptional stability, particularly when compared to other linkages like esters. This high stability is attributed to the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, which imparts a partial double bond character to the C-N bond, making it less susceptible to nucleophilic attack and hydrolysis.
dot
Caption: Reaction of this compound with a primary amine.
Comparative Stability of PEG Linkages
The choice of linkage chemistry is a critical decision in the design of PEGylated therapeutics. While the amide bond offers superior stability, other linkages are available, each with its own characteristics.
| Linkage Type | Formed From | Target Residue(s) | Bond Formed | Relative Stability | Key Considerations |
| Amide | NHS Ester | Lysine, N-terminus | Amide | Very High | Highly stable under physiological conditions; considered essentially non-cleavable. [1][2] |
| Ester | Carboxylic Acid | Hydroxyl (Ser, Thr) | Ester | Low to Moderate | Susceptible to hydrolysis, especially at physiological pH. Can be designed for controlled release.[2] |
| Thioether | Maleimide | Cysteine | Thioether | Moderate | Generally stable, but can undergo retro-Michael addition, especially in the presence of thiols like glutathione. |
| Secondary Amine | Aldehyde | Lysine, N-terminus | Secondary Amine | Very High | Highly stable, formed via reductive amination. |
| Oxime | Aminooxy | Aldehyde/Ketone | Oxime | High | More stable than hydrazone linkages and stable at physiological pH. |
| Hydrazone | Hydrazide | Aldehyde/Ketone | Hydrazone | pH-Dependent | Stable at physiological pH but cleavable under acidic conditions (e.g., in endosomes/lysosomes). |
Quantitative Stability Insights
While precise hydrolysis rates for the amide bond of this compound are not extensively documented due to their extreme stability, the available data for similar structures underscores their robustness. In contrast, the NHS ester reagent is susceptible to hydrolysis, which is a critical factor for conjugation efficiency but not for the stability of the resulting amide bond.
Table 2: Hydrolysis Half-life of Various PEG-NHS Ester Reagents at pH 8, 25°C
| PEG NHS Ester Type | Half-life (minutes) |
| Succinimidyl Valerate (SVA) | 33.6 |
| Succinimidyl Butanoate (SBA) | 23.3 |
| Succinimidyl Carbonate (SC) | 20.4 |
| Succinimidyl Propionate (SPA) | 16.5 |
| Succinimidyl Succinate (SS) | 9.8 |
| Succinimidyl Succinamide (SSA) | 3.2 |
| Succinimidyl Carboxymethylated (SCM) | 0.75 |
Data is illustrative of the reagent's reactivity and susceptibility to hydrolysis before conjugation.
The half-life of the formed amide bond under physiological conditions (pH 7.4, 37°C) is generally considered to be greater than a year, making it a highly reliable linkage for long-circulating therapeutics.[3]
Experimental Protocols
To empirically assess the stability of an amide bond in a PEGylated product, a long-term stability study under relevant physiological conditions is required.
Protocol 1: In Vitro Stability Assessment in Human Serum
Objective: To determine the stability of the PEG-amide bond in a biologically relevant matrix.
Materials:
-
PEGylated protein/peptide of interest
-
Human serum (pooled, sterile-filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)
-
Thermomixer or incubator at 37°C
Procedure:
-
Sample Preparation: Dissolve the PEGylated conjugate in PBS to a final concentration of 1 mg/mL.
-
Incubation: Add the PEGylated conjugate solution to pre-warmed human serum to a final concentration of 100 µg/mL. A control sample should be prepared by adding the conjugate to PBS instead of serum.
-
Time Points: Incubate the samples at 37°C with gentle agitation. Withdraw aliquots at various time points (e.g., 0, 24, 48, 72 hours, and weekly for long-term studies).
-
Protein Precipitation: To each aliquot, add an equal volume of ice-cold 20% TCA solution to precipitate proteins. Vortex and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant, which contains the cleaved PEG and other small molecules. Analyze the supernatant by HPLC to detect and quantify the amount of cleaved PEG. The pellet can also be re-dissolved and analyzed to quantify the intact conjugate.
-
Data Analysis: Compare the amount of intact conjugate at each time point to the initial amount (time 0) to determine the rate of degradation.
dot
References
A Comparative Guide to TFP and NHS Esters for PEGylation: Efficiency and Stability
For researchers, scientists, and drug development professionals, the strategic selection of reagents for bioconjugation is paramount to ensuring the efficacy and stability of the final product. PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules like proteins, peptides, or nanoparticles, is a widely used technique to improve pharmacokinetic properties. This guide provides an objective comparison of two common amine-reactive chemistries used for PEGylation: tetrafluorophenyl (TFP) esters and N-hydroxysuccinimidyl (NHS) esters, supported by experimental data and detailed protocols.
Mechanism of Action: Amine-Reactive Acylation
Both TFP and NHS esters react with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable amide bond. The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the ester. This results in the formation of a covalent amide linkage and the release of the respective leaving group, either 2,3,5,6-tetrafluorophenol (TFP) or N-hydroxysuccinimide (NHS).
Caption: General reaction scheme for amine PEGylation using NHS or TFP esters.
Comparative Analysis: TFP Ester vs. NHS Ester
The primary difference between TFP and NHS esters lies in their relative stability, particularly their resistance to hydrolysis, which is a critical competing reaction in aqueous buffers used for bioconjugation.
Stability and Hydrolysis
The major drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions.[1] This side reaction converts the amine-reactive ester into an unreactive carboxylic acid, reducing the efficiency of the PEGylation reaction. The rate of hydrolysis is highly dependent on pH, increasing significantly as the pH becomes more basic.[1][2] At a pH of 8, the half-life of an NHS ester can be reduced to mere minutes.[1]
In contrast, TFP esters are significantly more resistant to spontaneous hydrolysis, especially at the basic pH values required for efficient amine conjugation.[3] This superior stability provides a wider window for the conjugation reaction to proceed, often resulting in higher yields and more consistent results. Studies on self-assembled monolayers have shown that TFP esters have an almost 10-fold longer half-life than NHS esters at pH 10.
Reaction Efficiency and Conditions
While both esters react with primary amines, the optimal reaction conditions differ.
-
pH: NHS esters react efficiently at a pH range of 7.0 to 8.0. TFP esters generally favor a slightly higher pH of 7.5 and above for optimal conjugation. The increased stability of TFP esters at higher pH makes them more suitable for reactions that require more basic conditions.
-
Reactivity: TFP esters are considered to have superior reactivity compared to NHS esters. Their higher stability means that over the course of the reaction, more of the TFP-PEG reagent remains active and available to react with the target molecule, which can lead to a higher degree of labeling.
-
Solubility: TFP esters are generally more hydrophobic than NHS esters. Consequently, PEG reagents activated with TFP may have lower solubility in purely aqueous buffers and may require the use of a water-miscible organic co-solvent such as DMSO, DMF, or acetonitrile to facilitate dissolution and reaction.
Data Presentation: Quantitative Comparison
The following tables summarize the key performance differences based on available data.
Table 1: Comparison of Hydrolysis Rates
| Feature | NHS Ester | TFP Ester | Reference |
| General Stability | Highly susceptible to hydrolysis | More resistant to hydrolysis | |
| Half-life at pH 7 | Hours (e.g., ~7 hours) | ~1.9x longer than NHS | |
| Half-life at pH 8 | Minutes | ~3.0x longer than NHS | |
| Half-life at pH 10 | Very short | ~10x longer than NHS |
Table 2: Comparison of Reaction Conditions and Properties
| Feature | NHS Ester | TFP Ester | Reference |
| Optimal Reaction pH | 7.0 - 8.0 | > 7.5 | |
| Required Co-Solvent | Often used (DMSO, DMF) to prevent pre-hydrolysis | May be required due to hydrophobicity | |
| Reactivity | Efficient, but competes with rapid hydrolysis | Superior, due to higher stability | |
| Resulting Bond | Stable Amide Bond | Stable Amide Bond |
Experimental Protocols
Below are generalized protocols for protein PEGylation. Researchers should optimize these protocols based on the specific protein and PEG reagent used.
General Workflow for Comparative PEGylation Experiment
Caption: Workflow for comparing TFP and NHS ester PEGylation efficiency.
Protocol 1: PEGylation with NHS Ester
-
Buffer Preparation: Prepare an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine.
-
Protein Preparation: Dissolve the protein to be PEGylated in the prepared buffer to a final concentration of 1-10 mg/mL.
-
PEG-NHS Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in an anhydrous, water-miscible solvent like DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester readily hydrolyzes.
-
PEGylation Reaction: Add a calculated molar excess (e.g., 10 to 50-fold) of the dissolved PEG-NHS reagent to the protein solution while gently stirring. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Purification: Remove unreacted PEG reagent and byproducts from the PEGylated protein using dialysis, size-exclusion chromatography (SEC), or another suitable purification method.
Protocol 2: PEGylation with TFP Ester
-
Buffer Preparation: Prepare an amine-free buffer such as sodium phosphate or sodium bicarbonate at a pH of 7.5-8.5.
-
Protein Preparation: Dissolve the protein to be PEGylated in the prepared buffer to a final concentration of 1-10 mg/mL.
-
PEG-TFP Reagent Preparation: Immediately before use, dissolve the PEG-TFP ester in an anhydrous, water-miscible solvent (e.g., DMSO, DMF, or acetonitrile). Due to the higher stability of TFP esters, the urgency is slightly less critical than for NHS esters, but fresh preparation is still best practice.
-
PEGylation Reaction: Add a calculated molar excess (e.g., 10 to 50-fold) of the dissolved PEG-TFP reagent to the protein solution with gentle stirring.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature. The longer reaction time is permissible due to the higher stability of the TFP ester.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Purification: Purify the PEGylated protein using dialysis, SEC, or another appropriate method to remove unreacted reagents.
Conclusion and Recommendations
The choice between TFP and NHS esters for PEGylation depends on the specific requirements of the application, the properties of the molecule to be conjugated, and the desired reaction conditions.
-
Choose NHS Esters when:
-
The reaction can be performed quickly under controlled pH conditions (7.0-7.5).
-
The target protein is sensitive to slightly higher pH or organic solvents.
-
Cost is a primary concern, as NHS reagents are often more common and less expensive.
-
-
Choose TFP Esters when:
-
Higher stability is critical. TFP esters are far less susceptible to hydrolysis, providing a more reliable and efficient conjugation.
-
Reactions require a pH above 8.0. The stability of TFP esters in more basic conditions allows for efficient labeling of less reactive amines.
-
Reproducibility and higher yields are paramount. The wider reaction window and reduced impact of the competing hydrolysis reaction lead to more consistent outcomes.
-
For drug development and applications where conjugate quality and consistency are critical, the superior stability and efficiency of TFP esters often make them the preferred choice over the more traditional NHS esters.
References
A Researcher's Guide to Quantifying m-PEG14-NHS Ester Reactivity
For researchers and drug development professionals utilizing m-PEG14-NHS esters in their conjugation strategies, ensuring the reactivity of the reagent is paramount to achieving optimal and reproducible results. The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, which diminishes its ability to react with primary amines on target molecules. This guide provides a comparative overview of common methods to quantify the reactivity of an m-PEG14-NHS ester vial, complete with experimental protocols and supporting data.
Comparison of Quantification Methods
Several methods are available to assess the quality of an this compound, ranging from simple spectrophotometric assays to more complex chromatographic techniques. The choice of method will depend on the required accuracy, available equipment, and the specific research context.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| UV-Vis Spectrophotometry (NHS Release) | Measures the increase in absorbance at 260-280 nm due to the release of the N-hydroxysuccinimide (NHS) leaving group upon base-catalyzed hydrolysis.[1][2][3] | - Rapid and simple- Requires common laboratory equipment (spectrophotometer)- Cost-effective | - Indirect measurement of reactivity- Can be less accurate than other methods- Potential for interference from other absorbing species | Routine quality check of NHS ester vials before use. |
| Amine Derivatization with TNBS | The NHS ester is reacted with a known excess of an amine-containing molecule. The remaining unreacted amine is then quantified colorimetrically using 2,4,6-trinitrobenzenesulfonic acid (TNBS).[4] | - Direct measure of amine reactivity- High sensitivity | - More complex and time-consuming than the NHS release method- Requires careful handling of TNBS, which is a hazardous substance | Quantitative assessment of the molar equivalents of active NHS esters. |
| Hydrophilic Interaction Chromatography (HILIC) | Chromatographically separates and quantifies the hydrolyzed NHS from the active NHS ester.[5] | - Highly sensitive and accurate- Can simultaneously detect and quantify impurities- Provides a direct measure of degradation | - Requires specialized equipment (HPLC with HILIC column)- Method development can be complex- Higher cost per sample | In-depth quality control, stability studies, and troubleshooting of conjugation reactions. |
Experimental Protocols
UV-Vis Spectrophotometric Assay based on NHS Release
This method provides a quick estimate of the reactivity of an NHS ester by measuring the amount of N-hydroxysuccinimide (NHS) released after complete hydrolysis with a base.
Materials:
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2)
-
0.5 N NaOH
-
Spectrophotometer and quartz cuvettes
-
Anhydrous DMSO or DMF (if the PEG-NHS ester is not water-soluble)
Procedure:
-
Prepare a stock solution of the this compound:
-
Weigh 1-2 mg of the this compound and dissolve it in 2 mL of the amine-free buffer.
-
If the ester is not soluble in the buffer, first dissolve it in a small volume of anhydrous DMSO or DMF (e.g., 200 µL) and then bring the final volume to 2 mL with the buffer.
-
-
Prepare a blank: Use the same buffer (with DMSO/DMF if applicable) as a blank for the spectrophotometer.
-
Measure the initial absorbance:
-
Zero the spectrophotometer at 260 nm using the blank.
-
Measure the absorbance of the this compound solution (A_initial).
-
-
Induce complete hydrolysis:
-
To 1 mL of the this compound solution, add 50 µL of 0.5 N NaOH.
-
Vortex the solution for 30 seconds.
-
-
Measure the final absorbance:
-
Immediately (within 1 minute) measure the absorbance of the hydrolyzed solution at 260 nm (A_final).
-
-
Interpretation:
-
A significantly higher A_final compared to A_initial indicates that the this compound is active.
-
If A_final is not substantially greater than A_initial, the ester is likely hydrolyzed and inactive.
-
Workflow for UV-Vis Spectrophotometric Assay
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Facile spectrophotometric assay of molar equivalents of N-hydroxysuccinimide esters of monomethoxyl poly-(ethylene glycol) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Evaluating the Impact of PEGylation on Protein Activity: A Comparative Guide
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to increased serum half-life, improved stability, and reduced immunogenicity. However, the nature of the PEG polymer and the method of conjugation can significantly influence the biological activity of the protein. This guide provides an objective comparison of different PEGylation strategies, supported by experimental data, to aid researchers, scientists, and drug development professionals in optimizing their protein therapeutics.
Data Presentation: Comparing PEGylation Strategies
The following tables summarize quantitative data from various studies, illustrating the effects of different PEGylation parameters on protein activity.
Table 1: Effect of PEG Architecture (Linear vs. Branched) on Protein Activity
| Protein | PEG Type (Size) | Parameter | Unmodified Value | PEGylated Value | Percent Change | Reference |
| Recombinant Hirudin Variant-2 (HV2) | Linear mPEG-SC (40 kDa) | In vivo bioactivity (AUC) | - | - | Lower than branched | [1] |
| Recombinant Hirudin Variant-2 (HV2) | Branched mPEG2-NHS (40 kDa) | In vivo bioactivity (AUC) | - | - | Higher than linear | [1] |
| α-lactalbumin | Linear PEG (5 kDa) | Viscosity Radius | - | Smaller than branched | - | [2] |
| α-lactalbumin | Branched PEG (10 kDa) | Viscosity Radius | - | Larger than linear | - | [2] |
| Bovine Serum Albumin | Linear PEG (20 kDa) | Viscosity Radius | - | Smaller than branched | - | [2] |
| Bovine Serum Albumin | Branched PEG (40 kDa) | Viscosity Radius | - | Larger than linear | - | |
| Interferon-beta-1b | Linear BCN3-PEG (20 kDa) | In vivo half-life | - | Extended | - | |
| Interferon-beta-1b | Branched BCN3-PEG (40 kDa) | In vivo half-life | - | Further Extended | - |
Note: AUC (Area Under the Curve) is a measure of total drug exposure over time. A higher AUC indicates greater in vivo bioactivity. Viscosity radius is related to the hydrodynamic volume of the molecule.
Table 2: Effect of PEG Molecular Weight on Protein Activity
| Protein | PEG Type (Size) | Parameter | Unmodified Value | PEGylated Value | Percent Change | Reference |
| Lysine-deficient TNF-α | Linear PEG (5 kDa) | Antitumor Activity | - | - | Lower than 20 kDa | |
| Lysine-deficient TNF-α | Linear PEG (20 kDa) | Antitumor Activity | - | - | Higher than 5 kDa | |
| Lysine-deficient TNF-α | Branched PEG (10 kDa) | Antitumor Activity | - | - | Higher than 40 kDa | |
| Lysine-deficient TNF-α | Branched PEG (40 kDa) | Antitumor Activity | - | - | Loss of activity | |
| rhDNase | Linear PEG (20 kDa) | In vivo half-life | - | Extended | - | |
| rhDNase | Linear PEG (30 kDa) | In vivo half-life | - | Further Extended | - | |
| rhDNase | 2-armed PEG (40 kDa) | In vivo half-life | - | Most Extended | - | |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | rhTIMP-1 (unmodified) | Plasma half-life | 1.1 h | - | - | |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PEG20K-TIMP-1 | Plasma half-life | - | 28 h | +2445% | |
| Antimicrobial Peptide (Onc72) | Unmodified | Elimination half-life | 43 min | - | - | |
| Antimicrobial Peptide (Onc72) | 5 kDa PEG | Elimination half-life | - | 66 min | +53% | |
| Antimicrobial Peptide (Onc72) | 20 kDa PEG | Elimination half-life | - | ~5.5 h | +667% |
Table 3: Effect of PEGylation Site (Site-Specific vs. Random) on Protein Activity
| Protein | PEGylation Method | Parameter | Unmodified Value | PEGylated Value | Percent Change | Reference |
| TNF-α | Random mono-PEGylation | In vitro bioactivity | - | - | Lower than site-specific | |
| Lysine-deficient TNF-α | N-terminal mono-PEGylation | In vitro bioactivity | - | - | Enhanced | |
| FGF21 | N-terminal PEGylation | In vitro activity | - | - | Lower than internal site | |
| FGF21 | Internal Cys mutation and PEGylation | In vitro activity | - | Within 4-fold of unmodified | - | |
| Small Peptide | N- or C-terminal PEGylation | Inhibitory activity | - | Large decrease | - | |
| Small Peptide | Internal residue PEGylation | Inhibitory activity | - | Small decrease | - |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of PEGylated proteins are provided below.
Protocol 1: Enzyme Activity Assay for PEGylated Proteins
This protocol is adapted for a generic PEGylated enzyme, with specific conditions to be optimized for the enzyme of interest.
Objective: To determine the kinetic parameters (Kcat and Km) of a PEGylated enzyme compared to its unmodified counterpart.
Materials:
-
Unmodified and PEGylated enzyme solutions of known concentrations.
-
Substrate stock solution.
-
Assay buffer (e.g., Tris-HCl, phosphate buffer) at optimal pH for the enzyme.
-
Spectrophotometer or plate reader capable of measuring absorbance at the appropriate wavelength.
-
96-well plates or cuvettes.
Procedure:
-
Preparation of Reagents:
-
Prepare a series of substrate dilutions in assay buffer, typically spanning a range from 0.1x to 10x the expected Km value.
-
Dilute the unmodified and PEGylated enzyme solutions to a working concentration in assay buffer. The final enzyme concentration should be chosen to ensure a linear reaction rate over the measurement period.
-
-
Assay Setup:
-
To each well of a 96-well plate or cuvette, add a fixed volume of assay buffer.
-
Add a specific volume of each substrate dilution to the wells.
-
Pre-incubate the plate/cuvettes at the optimal temperature for the enzyme for 5-10 minutes.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a small, fixed volume of the diluted enzyme (either unmodified or PEGylated) to each well.
-
Immediately start monitoring the change in absorbance at the appropriate wavelength over a set period. The wavelength will depend on the substrate and product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.
-
Plot V₀ against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values for both the unmodified and PEGylated enzymes.
-
Calculate the catalytic turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity Analysis
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of a PEGylated protein to its binding partner.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Ligand (the binding partner to be immobilized).
-
Analyte (the unmodified and PEGylated protein).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5).
-
Running buffer (e.g., HBS-EP+).
-
Activation reagents (e.g., EDC/NHS).
-
Deactivation reagent (e.g., ethanolamine-HCl).
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a fresh mixture of EDC and NHS.
-
Inject the ligand solution over the activated surface to achieve the desired immobilization level.
-
Inject the deactivation reagent to block any remaining active sites.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the analyte (both unmodified and PEGylated protein) in running buffer. A typical concentration range spans from 0.1x to 10x the expected KD.
-
Inject the analyte dilutions sequentially over the immobilized ligand surface, followed by a dissociation phase where only running buffer flows over the surface.
-
Include a zero-concentration (buffer only) injection to serve as a baseline.
-
-
Data Analysis:
-
The SPR instrument software will generate sensorgrams showing the binding response over time.
-
Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka and kd values.
-
Calculate the equilibrium dissociation constant (KD) using the equation: KD = kd / ka.
-
Compare the kinetic and affinity constants of the PEGylated protein to the unmodified protein.
-
Protocol 3: In Vivo Pharmacokinetic Study
Objective: To determine and compare the pharmacokinetic profiles, including the half-life (t½), of a PEGylated protein and its unmodified counterpart in an animal model.
Materials:
-
Unmodified and PEGylated protein formulations for injection.
-
Animal model (e.g., mice, rats).
-
Dosing equipment (e.g., syringes, needles).
-
Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant).
-
Analytical method for quantifying the protein in plasma (e.g., ELISA, LC-MS).
Procedure:
-
Animal Dosing:
-
Acclimate the animals to the housing conditions.
-
Administer a single dose of either the unmodified or PEGylated protein to each animal via a specific route (e.g., intravenous, subcutaneous). The dose should be based on previous efficacy and toxicology studies.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-dosing. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the protein (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours).
-
Process the blood samples to obtain plasma and store them frozen until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of the protein in the plasma samples using a validated analytical method such as a PEGylated protein-specific ELISA.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration of the protein versus time for both the unmodified and PEGylated groups.
-
Use pharmacokinetic modeling software to calculate key parameters, including:
-
Area under the plasma concentration-time curve (AUC).
-
Elimination half-life (t½).
-
Clearance (CL).
-
Volume of distribution (Vd).
-
-
Compare the pharmacokinetic parameters of the PEGylated protein to the unmodified protein to evaluate the impact of PEGylation on its in vivo disposition.
-
Visualizations
Experimental Workflow for Evaluating PEGylated Proteins
The following diagram illustrates a typical workflow for the development and evaluation of a PEGylated protein therapeutic.
Caption: Workflow for PEGylated protein development and evaluation.
Signaling Pathway: TNF-α Signaling
Many PEGylated protein therapeutics, such as certolizumab pegol (Cimzia®), are designed to modulate specific signaling pathways. The diagram below illustrates the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway, a common target in inflammatory diseases.
Caption: Simplified TNF-α signaling pathway.
This guide provides a framework for evaluating the effects of PEGylation on protein activity. By systematically comparing different PEGylation strategies and employing robust experimental protocols, researchers can optimize the design of their protein therapeutics to achieve desired clinical outcomes.
References
comparative analysis of different crosslinkers for membrane proteins
For researchers, scientists, and drug development professionals, the study of membrane protein interactions is paramount to understanding cellular signaling, drug targeting, and disease mechanisms. Chemical crosslinking has emerged as a powerful technique to capture these transient and often weak interactions, providing a molecular snapshot of protein complexes in their native environment. This guide offers a comparative analysis of different crosslinkers, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
The choice of crosslinker is a critical determinant for the success of any crosslinking experiment, particularly when investigating the complex and hydrophobic environment of the cell membrane. Factors such as the chemical reactivity of the crosslinker, its spacer arm length, its permeability across the cell membrane, and its cleavability all play a significant role in the outcome of the experiment. This guide will delve into these characteristics, presenting a comparative overview of commonly used crosslinkers for membrane protein studies.
Comparative Analysis of Common Crosslinkers
The selection of an appropriate crosslinker is dependent on the specific application and the nature of the membrane protein being studied. The following tables provide a summary of the key characteristics and performance of various crosslinkers.
Table 1: Properties of Common Crosslinkers for Membrane Protein Studies
| Crosslinker | Type | Reactive Toward | Spacer Arm Length (Å) | Membrane Permeable? | Cleavable? |
| DSS (Disuccinimidyl suberate) | Homobifunctional NHS ester | Primary amines (Lys, N-terminus) | 11.4 | Yes | No |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Homobifunctional NHS ester | Primary amines (Lys, N-terminus) | 11.4 | No | No |
| DSP (Dithiobis(succinimidyl propionate)) | Homobifunctional NHS ester | Primary amines (Lys, N-terminus) | 12.0 | Yes | Yes (by reducing agents) |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Zero-length | Primary amines and carboxyl groups | 0 | Yes | No |
| Formaldehyde | Homobifunctional | Primary amines and other nucleophiles | 2.3 - 2.7 | Yes | Yes (by heat) |
| tBu-PhoX | Trifunctional | Primary amines | 4.8 | Yes | No |
| SDA (Succinimidyl 4,4'-azipentanoate) | Heterobifunctional | Primary amines and non-specific C-H bonds (photo-activated) | 10.1 | Yes | No |
Table 2: Performance Comparison of DSS and tBu-PhoX on the Membrane Protein WbaP [1]
| Crosslinker | Number of Unique Crosslinked Sites Identified | Sequence Coverage (%) |
| DSS | 42 | >80 |
| tBu-PhoX | 32 | >80 |
This data is derived from a study on the homodimer membrane protein WbaP from S. enterica. The higher number of crosslinks identified with DSS is attributed to its longer and more flexible spacer arm.[1]
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible and reliable crosslinking results. Below are methodologies for key experiments in the comparative analysis of crosslinkers.
Protocol 1: In-vivo Crosslinking of Membrane Proteins with Formaldehyde[2]
This protocol describes the general steps for crosslinking proteins within intact cells using formaldehyde, a widely used membrane-permeable crosslinker.
Materials:
-
Adherent U2OS cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Formaldehyde solution (6% in PBS, freshly prepared)
-
Quenching solution (0.1 M Tris-HCl pH 8.0, 150 mM NaCl)
-
Lysis buffer (4% SDS, 100 mM NaCl, 10 mM sodium phosphate pH 6.0, 25 mM TCEP, 50 mM N-ethylmaleimide)
Procedure:
-
Wash 80% confluent 15 cm dishes of U2OS cells three times with 20 ml of ice-cold PBS.
-
Drain the plates and add 20 ml of freshly made 6% formaldehyde in PBS.
-
Incubate for 30 minutes at room temperature with slow mixing to crosslink the proteins.
-
Drain the formaldehyde solution and quench the reaction by adding 20 ml of quenching solution.
-
Incubate for 10 minutes at room temperature.
-
Completely drain the dish and scrape the cells in 500 µl of freshly prepared lysis buffer.
-
The crosslinked lysate is now ready for downstream analysis, such as immunoprecipitation or mass spectrometry.
Protocol 2: Comparative Crosslinking of a Purified Membrane Protein using DSS and tBu-PhoX[1]
This protocol outlines a method to compare the efficiency of two different membrane-permeable crosslinkers on a purified membrane protein solubilized in styrene-maleic acid lipid particles (SMALPs).
Materials:
-
Purified membrane protein (e.g., S. enterica WbaP) in SMALPs (0.6 mg/mL in 20 mM HEPES buffer pH 7.0)
-
DSS solution (5 mM in DMSO)
-
tBu-PhoX solution (2 mM in DMSO)
-
Quenching solution (20 mM Tris-HCl, pH 8.0)
Procedure:
-
To separate aliquots of the membrane protein solution, add either DSS to a final concentration of 5 mM or tBu-PhoX to a final concentration of 2 mM.
-
Incubate the reactions for 1 hour at room temperature.
-
Quench the reactions by adding Tris-HCl to a final concentration of 20 mM and incubate for 15 minutes.
-
The crosslinked samples are now ready for analysis by SDS-PAGE and mass spectrometry to compare the number and location of crosslinked sites.
Visualizing Crosslinking Workflows
Understanding the experimental workflow is crucial for planning and executing a successful crosslinking study. The following diagrams, generated using Graphviz, illustrate the key steps involved.
Caption: General workflow for in-vivo crosslinking of membrane proteins.
Caption: Workflow for comparing two different crosslinkers on a purified membrane protein.
By carefully considering the properties of different crosslinkers and employing robust experimental protocols, researchers can effectively utilize chemical crosslinking to unravel the intricate network of interactions involving membrane proteins, paving the way for new discoveries in biology and medicine.
References
Safety Operating Guide
Proper Disposal Procedures for m-PEG14-NHS Ester: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of m-PEG14-NHS ester, a common reagent in bioconjugation and drug development. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring minimal environmental impact. The primary hazard associated with this compound is the reactivity of the N-hydroxysuccinimide (NHS) ester group, which is an irritant and can be harmful if not handled properly. The core of the disposal procedure is the deactivation of this reactive group through quenching or hydrolysis.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the product-specific Safety Data Sheet (SDS). The SDS for this compound typically indicates that the compound is an irritant and may be harmful if swallowed or inhaled.[1]
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or other chemically resistant material).
-
Wear safety glasses or goggles.
-
Wear a lab coat.
In Case of a Spill:
-
Absorb spills with an inert, non-combustible material such as vermiculite, dry sand, or earth.[2]
-
Do not use combustible materials like sawdust.[2]
-
Clean the spill area with a cloth dampened with a suitable solvent (e.g., alcohol) and then wash with soap and water.[1]
-
Collect all contaminated materials in a sealed container for proper waste disposal.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of unused this compound involves a two-step process: deactivation of the reactive NHS ester followed by disposal of the deactivated compound in accordance with local, state, and federal regulations.
Step 1: Deactivation of the NHS Ester
The highly reactive NHS ester group should be deactivated ("quenched") to a more stable and less hazardous amide or carboxylate form. This can be achieved through one of the following methods:
Method A: Quenching with an Amine-Containing Buffer
This method converts the NHS ester to a stable amide. Buffers containing primary amines, such as Tris, are effective for this purpose.
-
Prepare a quenching solution of 1 M Tris-HCl, pH 8.0.
-
For every 1 mg of this compound to be disposed of, add 1 mL of the quenching solution.
-
Stir the mixture at room temperature for at least 30 minutes to ensure complete deactivation of the NHS ester.
Method B: Hydrolysis with a Basic Solution
This method hydrolyzes the NHS ester back to its carboxylate form. Hydrolysis is highly pH-dependent.
-
Prepare a basic solution, such as 0.1 M sodium hydroxide (NaOH) or a sodium bicarbonate buffer with a pH greater than 8.5.
-
For every 1 mg of this compound, add 1 mL of the basic solution.
-
Stir the mixture at room temperature. The time required for complete hydrolysis will vary with pH (see table below). To be conservative, allow at least 2 hours.
Step 2: Disposal of the Deactivated Solution
Once the this compound has been deactivated, the resulting solution can be disposed of.
-
Neutralization: If a strong base like NaOH was used for hydrolysis, neutralize the solution to a pH between 6 and 8 using a suitable acid (e.g., hydrochloric acid).
-
Waste Collection: The neutralized, deactivated solution should be collected in a designated chemical waste container. While the polyethylene glycol (PEG) component is generally considered biodegradable and of low toxicity, it is best practice to dispose of the entire mixture as chemical waste.[1]
-
Labeling and Storage: Clearly label the waste container with its contents (e.g., "Deactivated this compound solution"). Store the container in a designated waste accumulation area.
-
Final Disposal: Arrange for pickup and disposal by a licensed chemical waste management company. Always follow your institution's specific guidelines for chemical waste disposal.
Quantitative Data for Disposal Procedures
| Parameter | Quenching (Method A) | Hydrolysis (Method B) |
| Reagent | 1 M Tris-HCl, pH 8.0 | 0.1 M NaOH or Buffer pH > 8.5 |
| Volume Ratio | 1 mL per 1 mg of ester | 1 mL per 1 mg of ester |
| Reaction Time | ≥ 30 minutes | pH 8.6: ~10 minutes, pH 8.0: ~1 hour, pH 7.0: 4-5 hours |
| Final Product | Stable Amide | Carboxylate |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
